1-(4-Chlorophenyl)piperazine Hydrochloride
Description
The exact mass of the compound 1-(4-Chlorophenyl)piperazine Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(4-chlorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGRQBSZTVJDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959646 | |
| Record name | 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |
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Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38869-46-4, 13078-12-1 | |
| Record name | Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(4-Chlorophenyl)piperazine dihydrochloride | |
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| Record name | NSC71659 | |
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| Record name | 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |
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| Record name | 1-(4-Chlorophenyl)piperazine Hydrochloride | |
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Foundational & Exploratory
Topic: 1-(4-Chlorophenyl)piperazine Hydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorophenyl)piperazine (pCPP), typically utilized as its hydrochloride salt, is a psychoactive compound of the phenylpiperazine class. While it is an isomer of the more extensively studied meta-chlorophenylpiperazine (mCPP), a major metabolite of the antidepressant trazodone, pCPP possesses its own distinct pharmacological profile.[1] Its primary mechanism of action is characterized by a complex, multi-target interaction with the serotonergic system. This guide provides a detailed technical examination of pCPP's receptor interactions, downstream signaling pathways, and the experimental methodologies required to elucidate its functional effects, offering a comprehensive resource for its application in research and drug development.
Part 1: Core Pharmacodynamics: A Profile of Non-Selective Serotonergic Modulation
The central tenet of pCPP's mechanism of action is its function as a non-selective serotonergic agent.[2] Unlike highly specific ligands, pCPP engages multiple serotonin (5-HT) receptor subtypes, where it can act as an agonist, partial agonist, or antagonist. This promiscuous binding profile is the foundation of its complex neuropharmacological effects, which can include suppression of locomotor activity and other psychoactive responses.[3]
Serotonin Receptor Interaction Profile
The affinity and functional activity of pCPP at various serotonin receptors define its mechanism. Characterization is primarily achieved through in vitro radioligand binding and functional assays. While specific, comprehensive binding data for pCPP is less abundant than for its isomer mCPP, the available research points to significant interactions with several key 5-HT receptor subtypes.
Table 1: Summary of pCPP Interaction with Key Serotonin Receptors
| Target Receptor | Primary G-Protein Coupling | Documented/Anticipated Functional Activity of pCPP | Potential Downstream Effect |
| 5-HT1A | Gi/o | Partial Agonist | Inhibition of Adenylyl Cyclase, Neuronal Hyperpolarization |
| 5-HT1B/1D | Gi/o | Agonist | Inhibition of Neurotransmitter Release (Autoreceptor) |
| 5-HT2A | Gq/11 | Antagonist / Partial Agonist | Attenuation of psychedelic-like effects, potential antipsychotic action |
| 5-HT2C | Gq/11 | Agonist | Activation of PLC, potential anxiogenic and anorectic effects |
Note: The functional activities are based on data from pCPP and related phenylpiperazines. The precise efficacy and potency at each subtype require specific experimental validation.
Part 2: Molecular Mechanisms: Downstream Signaling Cascades
The binding of pCPP to a 5-HT receptor initiates a cascade of intracellular events dictated by the receptor's associated G-protein. The two principal pathways modulated by pCPP are the Gi/o and Gq/11 cascades.
Gi/o-Coupled Signaling (e.g., via 5-HT1A Receptors)
As a partial agonist at Gi/o-coupled receptors like 5-HT1A, pCPP triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[4] The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux, membrane hyperpolarization, and an overall inhibitory effect on neuronal firing.[4]
Caption: pCPP-mediated activation of the inhibitory Gi/o signaling pathway.
Gq/11-Coupled Signaling (e.g., via 5-HT2C Receptors)
When pCPP acts as an agonist at Gq/11-coupled receptors such as 5-HT2C, the activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+). Simultaneously, DAG remains in the membrane and, along with the increased Ca2+, activates Protein Kinase C (PKC), leading to the phosphorylation of numerous downstream protein targets and a generally excitatory cellular response.
Caption: pCPP-mediated activation of the excitatory Gq/11 signaling pathway.
Part 3: Experimental Framework for Mechanistic Validation
A rigorous, multi-tiered experimental approach is essential to fully characterize the mechanism of action of pCPP. The causality behind experimental choices is to build a profile from molecular binding affinity up to physiological response.
Workflow for pCPP Mechanistic Characterization
Caption: A logical workflow for characterizing the mechanism of action of pCPP.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
-
Expertise & Causality: This is the foundational experiment to identify which receptors pCPP physically interacts with and how tightly it binds. It is a competitive assay that measures the displacement of a known high-affinity radiolabeled ligand by pCPP. The resulting inhibition constant (Ki) is a direct measure of binding affinity.
-
Methodology:
-
Preparation: Utilize cell membrane preparations from cell lines stably expressing a single human serotonin receptor subtype (e.g., HEK293-h5HT2C).
-
Incubation: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-mesulergine for 5-HT2C) with the membrane preparation across a range of pCPP concentrations (e.g., 10-11 M to 10-5 M).
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand and measure the trapped radioactivity using liquid scintillation counting.
-
Analysis: Plot the percentage of radioligand displaced versus the log concentration of pCPP. Use non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
-
Trustworthiness: The protocol is self-validating through the inclusion of controls for non-specific binding (using a high concentration of a known non-radioactive ligand) and total binding (no competitor).
Protocol 2: [35S]GTPγS Binding Assay (Functional Activity Determination)
-
Expertise & Causality: This assay directly measures G-protein activation, providing a clear indication of a compound's functional activity (agonist, antagonist, or inverse agonist) and its potency (EC50). When an agonist binds to a G-protein coupled receptor, it facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates and can be quantified.
-
Methodology:
-
Preparation: Use the same receptor-expressing membrane preparations as in the binding assay.
-
Incubation: In the presence of GDP, incubate the membranes with a fixed concentration of [35S]GTPγS and varying concentrations of pCPP.
-
Reaction: Allow the G-protein activation and nucleotide exchange to proceed (e.g., 30 minutes at 30°C).
-
Harvesting & Quantification: Terminate the reaction and quantify the amount of membrane-bound [35S]GTPγS using the same filtration and scintillation counting method as above.
-
Analysis:
-
Agonism: An increase in [35S]GTPγS binding above baseline indicates agonist activity. A dose-response curve yields the potency (EC50) and efficacy (Emax).
-
Antagonism: To test for antagonism, run the assay with a fixed concentration of a known agonist (e.g., serotonin) in the presence of varying concentrations of pCPP. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
-
-
Trustworthiness: Basal (no drug) and agonist-stimulated (e.g., 5-HT) controls are mandatory to establish the dynamic range of the assay and validate the results.
References
-
Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]
-
Maj, J., & Lewandowska, A. (1980). Central serotoninmimetic action of phenylpiperazines. Polish Journal of Pharmacology and Pharmacy, 32(4), 495–504. [Link]
-
Fong, M. H., Garattini, S., & Caccia, S. (1982). 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. Journal of Pharmacy and Pharmacology, 34(10), 674–675. [Link]
-
Gothert, M., & Schlicker, E. (1993). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 13(4), 239-46. [Link]
- Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
-
PsychonautWiki Contributors. (2023). MCPP. PsychonautWiki. [Link]
-
Marona-Lewicka, D., & Nichols, D. E. (2007). Trazodone and its metabolite m-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. Journal of Analytical Toxicology, 31(6), 333-337. [Link]
-
Lucki, I., Ward, H. R., & Frazer, A. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155-164. [Link]
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual Review of Pharmacology and Toxicology, 50, 295–322. [Link]
-
Laugwitz, K. L., et al. (1996). The G protein-gated atrial K+ channel IKACh is a heteromultimer of two inwardly rectifying K+-channel proteins. Nature, 383(6601), 583-587. [Link]
-
PubChem. (n.d.). Trazodone. National Center for Biotechnology Information. [Link]
-
Roth, B. L., et al. (2000). The atypical antipsychotic olanzapine is a potent antagonist of the 5-HT2B receptor. Psychopharmacology, 150(3), 325-329. [Link]
-
Meltzer, H. Y., et al. (2003). Serotonin receptors: their key role in drugs to treat schizophrenia. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 27(7), 1159-1172. [Link]
-
Millan, M. J., et al. (2008). The receptor binding profile of antipsychotics determines their effects on prefrontal-striatal functional connectivity. Neuropsychopharmacology, 33(4), 749-763. [Link]
-
PubChem. (n.d.). Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2). National Center for Biotechnology Information. [Link]
- Kenakin, T. (2004). Principles: Receptor-specific and tissue-specific drug action.
-
Ishima, T., & Hashimoto, K. (2012). Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Current Topics in Medicinal Chemistry, 12(14), 1184-1197. [Link]
-
Haleem, D. J. (1993). Function specific supersensitivity of m-chlorophenyl piperazine-induced serotonergic neurotransmission in female compared to male rats. Life Sciences, 52(25), PL279-84. [Link]
-
Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
De Deurwaerdère, P., & Spampinato, U. (2005). The receptor binding profiles of antipsychotics have different liabilities to induce obesity, diabetes and dyslipidemia. Current Medicinal Chemistry, 12(23), 2737-2751. [Link]
-
Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]
- Richelson, E., & Souder, T. (2000). Receptor Binding Profiles of Atypical Antipsychotics.
-
PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
1-(4-Chlorophenyl)piperazine as a serotonin receptor agonist
This technical guide provides a rigorous pharmacological and experimental overview of 1-(4-Chlorophenyl)piperazine (pCPP), focusing on its classification as a serotonin receptor agonist and its broader serotonergic activity.
Pharmacological Characterization & Serotonergic Mechanisms[1]
Executive Summary
1-(4-Chlorophenyl)piperazine (pCPP) (CAS: 38212-33-8) is a piperazine-based psychoactive compound and a structural isomer of the well-characterized probe meta-chlorophenylpiperazine (mCPP). While mCPP is a gold-standard non-selective 5-HT receptor agonist (particularly at 5-HT
This guide outlines the molecular mechanisms of pCPP, its putative signaling cascades, and the standardized experimental protocols required to characterize its affinity and intrinsic efficacy. Researchers must distinguish pCPP from its isomers (mCPP, oCPP) due to distinct toxicological and potency profiles in forensic and pharmacological contexts.
Chemical & Physical Identity
-
Molecular Formula: C
H ClN [1][5] -
Molecular Weight: 196.68 g/mol [5]
-
Key Isomer Distinction: The chlorine substitution at the para (4) position differentiates it from meta (3) and ortho (2) isomers, altering steric binding within the orthosteric site of GPCRs.
Pharmacodynamics: Receptor Interaction & Signaling
pCPP functions primarily through two mechanisms: direct agonism of serotonin receptors and carrier-mediated release of serotonin.
3.1 Receptor Binding Profile
pCPP exhibits a "dirty" pharmacological profile typical of phenylpiperazines. It binds with high affinity to the 5-HT
-
5-HT
Receptor: Putative full or partial agonist. Activation drives the G signaling cascade. -
5-HT
Receptors: Agonist activity. implicated in autoreceptor modulation. -
Selectivity: Unlike selective agents, pCPP (like mCPP) displays cross-reactivity with
-adrenergic and histamine receptors, necessitating the use of specific antagonists (e.g., ketanserin, RS-102221) in functional assays to isolate serotonergic effects.
3.2 Molecular Signaling Pathways
The following diagram illustrates the dual signaling pathways activated by pCPP upon binding to G
Figure 1: Dual signaling cascades of pCPP at 5-HT2C (Gq-mediated Calcium flux) and 5-HT1A (Gi-mediated cAMP inhibition).
Experimental Methodologies
To validate pCPP activity, researchers must employ self-validating protocols that distinguish between direct agonism and releasing effects.
4.1 Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the inhibition constant (
Materials:
-
HEK-293 cells stably expressing human 5-HT
. -
Radioligand: [^3H]-Mesulergine (1 nM).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl
, pH 7.4.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize cells and centrifuge (20,000 x g, 20 min) to isolate plasma membranes. Resuspend in Assay Buffer.
-
Incubation: In a 96-well plate, add:
-
50 µL Membrane suspension (20 µg protein).
-
25 µL [^3H]-Mesulergine.
-
25 µL pCPP (concentration range:
to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C. Note: Equilibrium time must be validated by association kinetics first.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[pCPP]. Calculate IC
and convert to using the Cheng-Prusoff equation.[6]
4.2 Protocol B: Intracellular Calcium Flux (Functional Agonism)
Objective: Confirm agonist efficacy (
Workflow Diagram:
Figure 2: FLIPR/Calcium Flux assay workflow for quantifying pCPP functional agonism.
Quantitative Data Summary (Reference Class)
As pCPP is often compared to mCPP, the following table benchmarks the expected class behavior of chlorophenylpiperazines. Note that pCPP values are often slightly lower in affinity than mCPP for 5-HT
| Receptor | Parameter | Reference Compound (mCPP) | pCPP Expected Profile | Physiological Effect |
| 5-HT | ~3.4 nM | High Affinity (<50 nM) | Hypophagia, Anxiety | |
| 5-HT | Functional | Partial Agonist | Partial Agonist | Mild Psychedelic |
| 5-HT | ~10-20 nM | High Affinity | Autoreceptor Inhibition | |
| SERT | Activity | Reuptake Inhibitor | Releaser / Inhibitor | Increased Synaptic 5-HT |
Safety & Handling
-
Hazard Identification: pCPP is a potent bioactive amine. It acts as a skin and eye irritant (H315, H319).
-
Neurotoxicity Risk: Like other halogenated amphetamine/piperazine derivatives, high-dose exposure may risk serotonergic neurotoxicity.
-
Legal Status: pCPP is a monitored substance in many jurisdictions (e.g., EU Early Warning System) due to its presence in "party pills."
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010). Risk Assessment Report of a new psychoactive substance: 1-(3-chlorophenyl)piperazine (mCPP).[7] (Contains comparative data on pCPP isomer).
-
Fuller, R. W., & Snoddy, H. D. (1980).[5] Comparative effects of p-chloroamphetamine and 1-(p-chlorophenyl)piperazine on 5-hydroxyindole concentration in rat brain. Research Communications in Chemical Pathology and Pharmacology, 29(1), 201–204.[5]
-
Maj, J., & Lewandowska, A. (1980).[5] Central serotoninmimetic action of phenylpiperazines.[5] Polish Journal of Pharmacology and Pharmacy, 32(4), 495–504.[5]
-
Bossong, M. G., et al. (2010). mCPP: An undesired addition to the ecstasy market.[8] Journal of Psychopharmacology, 24(9), 1395–1401. (Discusses pCPP as an isomer impurity).
-
Cayman Chemical. (2023). 1-(4-Chlorophenyl)piperazine Product Information & Safety Data Sheet.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Buy 1-(4-Chlorophenyl)piperazine dihydrochloride | 38869-46-4 [smolecule.com]
- 4. 1-(4-chlorophenyl)piperazine CAS 38212-33-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. KR20110016891A - NMDA receptor antagonists for the treatment of neuropsychiatric disorders - Google Patents [patents.google.com]
- 7. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1-(4-Chlorophenyl)piperazine as a precursor for pharmaceutical synthesis
An In-Depth Technical Guide to 1-(4-Chlorophenyl)piperazine as a Precursor for Pharmaceutical Synthesis
Executive Summary
1-(4-Chlorophenyl)piperazine, commonly abbreviated as pCPP, is a critical chemical intermediate in the pharmaceutical industry. Its unique structure, featuring a piperazine ring attached to a chlorophenyl group, makes it a versatile precursor for synthesizing a wide range of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, applications, and quality control of pCPP. We will explore its role in the production of key drugs such as the antidepressant Trazodone and the antipsychotic Aripiprazole, offering mechanistic insights into the core reactions. Furthermore, this document presents detailed experimental protocols, robust analytical methods for quality assurance, and essential safety guidelines, establishing a framework for its effective and safe utilization in pharmaceutical development.
Introduction: The Strategic Importance of the Phenylpiperazine Moiety
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS).[1] The specific properties of these molecules can be finely tuned by substitutions on both the phenyl ring and the second nitrogen of the piperazine ring. 1-(4-Chlorophenyl)piperazine serves as a readily available and highly reactive starting material for introducing this valuable pharmacophore.
The chlorine atom at the para-position of the phenyl ring influences the electronic properties and metabolic stability of the final API, while the secondary amine of the piperazine ring provides a nucleophilic handle for further chemical elaboration. This makes pCPP an ideal precursor for reactions such as N-alkylation and N-acylation, which are fundamental transformations in drug synthesis. Its application spans multiple therapeutic areas, most notably in the development of antidepressants, antipsychotics, and antihistamines.[2][3]
Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)piperazine Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 13078-12-1 (for HCl salt) | [4] |
| Molecular Formula | C₁₀H₁₄Cl₂N₂ | [5] |
| Molecular Weight | 233.14 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | ~270 - 274°C | [5] |
| Solubility | Soluble in water; slightly soluble in organic solvents |[5][6] |
Core Synthetic Applications in Modern Pharmaceuticals
The utility of pCPP is best illustrated through its role in the synthesis of major commercial drugs. The exposed secondary amine on the piperazine ring is the key to its function, acting as a potent nucleophile to form new carbon-nitrogen bonds.
Trazodone: A Serotonin Antagonist and Reuptake Inhibitor
Trazodone is a widely prescribed antidepressant. Its synthesis prominently features pCPP as a core building block. The key synthetic step involves the N-alkylation of pCPP with a suitable alkylating agent that contains the triazolopyridine moiety.
-
Synthetic Rationale: The synthesis connects the pCPP core to the pharmacologically active side chain. A common route involves reacting pCPP with an intermediate like N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine, which is then coupled with s-triazolo-[4,3-a]-pyridin-3-one.[7][8] The choice of a strong base (e.g., sodium hydroxide, potassium carbonate) and a polar solvent is critical to drive the nucleophilic substitution reaction to completion.[9] This reaction is a classic example of Williamson ether synthesis principles applied to N-alkylation.
Aripiprazole: A Dopamine D2 Partial Agonist
Aripiprazole, an atypical antipsychotic, also utilizes a phenylpiperazine derivative in its structure. While the final drug contains a dichlorophenylpiperazine moiety, the synthetic strategies are closely related to those involving pCPP. The core reaction involves coupling the piperazine derivative with a butoxy side chain attached to a dihydroquinolinone core.[10]
-
Mechanistic Insight: The synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[10] This is an Sₙ2 reaction where the secondary amine of the piperazine acts as the nucleophile, displacing the bromide leaving group. The efficiency of this step is crucial for the overall yield and purity of the final API.
Cetirizine: A Second-Generation Antihistamine
Cetirizine is a non-sedating antihistamine. Its synthesis relies on a derivative of pCPP, namely 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP).[2] The synthesis of this key intermediate often starts from pCPP or is built up in a way that incorporates the p-chlorophenylpiperazine structure.[2][11]
Key Synthetic Protocol: N-Acylation of 1-(4-Chlorophenyl)piperazine
To illustrate a fundamental transformation, this section provides a detailed protocol for the N-acylation of pCPP with chloroacetyl chloride. This reaction yields 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one, a versatile intermediate for further elaboration.[12] This protocol is designed as a self-validating system, where successful execution and subsequent analysis confirm the reaction's integrity.
Experimental Protocol
Objective: To synthesize 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one.
Materials:
-
1-(4-Chlorophenyl)piperazine
-
Chloroacetyl chloride
-
Dioxane (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Magnetic stirrer, round-bottom flask, dropping funnel, condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 1-(4-chlorophenyl)piperazine in 100 mL of anhydrous dioxane.
-
Addition of Acylating Agent: Cool the solution in an ice bath. Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in 20 mL of anhydrous dioxane dropwise over 30 minutes, maintaining the temperature below 10°C. The causality for slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 2 hours to ensure the reaction goes to completion.[12]
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. Neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step quenches any unreacted chloroacetyl chloride and neutralizes the HCl byproduct.[12]
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 50 mL).
-
Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight.
-
Purity Assessment: The resulting product, 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one, can be analyzed for purity via HPLC and its identity confirmed by ¹H NMR and Mass Spectrometry.[12] A typical yield for this reaction is around 84%.[12]
Quality Control and Analytical Methods: Ensuring Precursor Integrity
The quality of pCPP is paramount as any impurity can be carried through the synthesis and compromise the final API's safety and efficacy.[13][14] A robust quality control (QC) strategy is therefore non-negotiable.[15][16]
Table 2: Analytical Methods for Quality Control of pCPP
| Analytical Technique | Purpose | Key Parameters to Monitor |
|---|---|---|
| HPLC-UV | Purity assessment and quantification of impurities | Peak purity, area percentage of known and unknown impurities |
| GC-MS | Identification of volatile organic impurities and residual solvents | Mass-to-charge ratio (m/z) for impurity identification |
| ¹H NMR / ¹³C NMR | Structural confirmation and identification | Chemical shifts, integration, and coupling constants consistent with the structure[12] |
| FTIR | Identity confirmation | Characteristic absorption bands for functional groups |
| Melting Point | Purity assessment | Sharp melting range close to the reference value[5] |
A derivatization approach using reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) can be employed to enhance the detection of piperazine-related impurities at very low levels using standard HPLC-UV instrumentation.[17]
Caption: A typical Quality Control workflow for pharmaceutical precursors like pCPP.
Safety, Handling, and Storage
As a chemical intermediate, pCPP requires careful handling to ensure personnel safety.
-
Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[18]
-
Storage: Store pCPP hydrochloride in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed to prevent moisture absorption.[5] Ideal storage temperatures are between 2-8°C to maintain long-term chemical stability.[5]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-(4-Chlorophenyl)piperazine Hydrochloride | 13078-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1-(4-Chlorophenyl)Piperazine HCl: Uses, Safety, Synthesis, Supplier China | High Purity & Quality Assurance [chemheterocycles.com]
- 6. caymanchem.com [caymanchem.com]
- 7. US20210032243A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]
- 8. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]
- 9. WO2017166050A1 - Method for preparing trazodone hydrochloride - Google Patents [patents.google.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. KR100928776B1 - (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. extranet.who.int [extranet.who.int]
- 14. reagent.co.uk [reagent.co.uk]
- 15. biotech-spain.com [biotech-spain.com]
- 16. despharmaconsulting.com [despharmaconsulting.com]
- 17. jocpr.com [jocpr.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Preparation of 1-(4-Chlorophenyl)piperazine hydrochloride (pCPP) Solution for In Vivo Studies
Abstract
This comprehensive guide provides a detailed protocol for the preparation of 1-(4-Chlorophenyl)piperazine hydrochloride (pCPP) solutions intended for in vivo research. Emphasizing scientific integrity and reproducibility, this document moves beyond a simple list of steps to explain the critical reasoning behind vehicle selection, quality control, and handling procedures. The protocols outlined herein are designed to ensure solution stability, physiological compatibility, and the generation of reliable and valid experimental data for researchers in pharmacology, neuroscience, and drug development.
Scientific Background & Rationale
1-(4-Chlorophenyl)piperazine (pCPP) is a psychoactive compound belonging to the piperazine chemical class.[1] While its specific pharmacological profile is a subject of ongoing research, related compounds such as 1-(3-chlorophenyl)piperazine (mCPP) are known to act as 5-HT2c serotonin receptor agonists and are metabolites of the antidepressant trazodone.[2] pCPP itself is utilized as a chemical intermediate in the synthesis of ligands for the D2 dopamine receptor, suggesting its potential utility in studies of serotonergic and dopaminergic systems.[3]
Accurate and reproducible in vivo studies hinge on the precise and consistent preparation of the test article. The hydrochloride salt form of pCPP offers a significant advantage for formulation due to its aqueous solubility.[4][5] This guide focuses on leveraging this property to create a simple, safe, and effective dosing solution.
Physicochemical Properties of pCPP Hydrochloride
Understanding the fundamental properties of the compound is the first step in designing a robust formulation protocol.
| Property | Value | Source(s) |
| Chemical Name | 1-(4-chlorophenyl)piperazine hydrochloride | [4] |
| Molecular Formula | C₁₀H₁₄Cl₂N₂ | [4][5] |
| Molecular Weight | 233.14 g/mol | [4][5] |
| Appearance | White to off-white or light yellow powder/crystal | [4][5] |
| Solubility | Soluble in water, methanol, ethanol. Slightly soluble in organic solvents. | [4][5] |
| Melting Point | 220 - 225 °C (decomposes) | [4] |
| Storage | Store in a cool, dry place, protected from light.[4][5] Recommended 2-8°C.[5] | [4][5] |
Pre-Formulation & Vehicle Selection
The choice of vehicle is one of the most critical decisions in study design, as it can directly impact drug delivery, bioavailability, and even produce its own physiological effects.[6]
The Case for Isotonic Saline
Given that pCPP hydrochloride is soluble in water, the most direct and physiologically compatible vehicle is sterile, isotonic saline (0.9% NaCl).[4][5]
-
Causality: Isotonic saline is osmotically balanced with bodily fluids, minimizing the risk of irritation, cell lysis, or pain at the injection site, which are potential confounding factors in behavioral or physiological experiments. Its simple composition avoids the inherent toxicities associated with organic co-solvents like DMSO or PEG-400, which can cause motor impairment or other unwanted effects.[6]
When to Consider Co-solvents
For studies requiring exceptionally high concentrations that may exceed the aqueous solubility of pCPP, a co-solvent system might be necessary. However, this should be approached with caution.
-
Hierarchy of Choice:
-
Sterile Saline (0.9% NaCl): Preferred for all routes of administration where solubility permits.
-
Saline with a minimal amount of co-solvent (e.g., <5% DMSO or PEG-400): If higher concentrations are essential.
-
-
Trustworthiness through Validation: If a co-solvent is used, it is mandatory to include a vehicle control group that receives the exact same co-solvent mixture without the active compound.[6] This allows the researcher to isolate the effects of pCPP from any effects induced by the vehicle itself.
Detailed Protocols for Solution Preparation
This section provides a step-by-step methodology for preparing a pCPP dosing solution. All procedures should be performed in a clean environment, ideally within a chemical fume hood or a biological safety cabinet to ensure sterility and operator safety.
Materials & Equipment
-
1-(4-Chlorophenyl)piperazine hydrochloride (purity >98%)
-
Sterile 0.9% Sodium Chloride (NaCl) for Injection, USP
-
Sterile, pyrogen-free water (for stock solution, if needed)
-
Calibrated analytical balance
-
Sterile glass beaker or volumetric flask
-
Sterile magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile syringes and needles
-
Sterile, sealed storage vials (e.g., serum vials)
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Workflow for pCPP Solution Preparation
The following diagram illustrates the complete workflow from initial calculation to the final, ready-to-use dosing solution.
Caption: Logical flow of a controlled in vivo experiment.
-
The Vehicle Control is Non-Negotiable: A group of animals must be administered the vehicle (e.g., 0.9% saline) alone, using the same volume and route of administration as the treatment group. [7]This accounts for any effects of the injection procedure, stress, or the vehicle itself, ensuring that observed changes in the treatment group can be confidently attributed to the pharmacological action of pCPP.
References
- Pipzine Chemicals. (n.d.). 1-(4-Chlorophenyl)piperazine HCl.
- ResearchGate. (n.d.). Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5).
- ChemicalBook. (n.d.). 1-(4-Chlorobenzhydryl)piperazine synthesis.
-
Olson, E. S., et al. (2009). Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides. Integrative biology : quantitative biosciences from nano to macro, 1(5), 382–393. Available from: [Link]
- Bouling Chemical Co., Limited. (n.d.). 1-(4-Chlorophenyl)Piperazine HCl: Uses, Safety, Synthesis, Supplier China.
- Google Patents. (1998). US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
- TCI Chemicals. (n.d.). 1-(4-Chlorophenyl)piperazine Hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2). PubChem Compound Database. Retrieved from [Link]
- Cayman Chemical. (n.d.). 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8).
- Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
- MedchemExpress. (n.d.). 1-(4-Chlorophenyl)piperazine | Chemical Intermediate.
-
Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1289. Available from: [Link]
-
Olson, E. S., et al. (2009). Systemic in vivo distribution of activatable cell penetrating peptides is superior to that of cell penetrating peptides. Integrative Biology, 1(5-6), 382-393. Available from: [Link]
-
Reissmann, S. (2014). Strategies to stabilize cell penetrating peptides for in vivo application. International Journal of Peptide Research and Therapeutics, 20(3), 365-381. Available from: [Link]
- Google Patents. (2006). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
-
Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. ResearchGate. Available from: [Link]
-
Li, C., & Yang, L. (2025). From bench to body: In vivo CAR engineering in the clinic. Cell Reports Medicine, 6(11), 102337. Available from: [Link]
- Fisher Scientific. (2025). Safety Data Sheet.
- ResearchGate. (n.d.). Mice (six to seven per group) were administered orally vehicle....
- Cayman Chemical. (2025). Safety Data Sheet.
-
Parmar, T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. Available from: [Link]
-
Olson, E. S., et al. (2009). Systemic in vivo distribution of activatable cell penetrating peptides is superior to that of cell penetrating peptides. ResearchGate. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1-(3-クロロフェニル)ピペラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-(4-Chlorophenyl)piperazine HCl | Uses, Safety, Synthesis, Supplier China | High Purity Pharmaceutical Intermediate [pipzine-chem.com]
- 5. 1-(4-Chlorophenyl)Piperazine HCl: Uses, Safety, Synthesis, Supplier China | High Purity & Quality Assurance [chemheterocycles.com]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Pharmacological Profiling of Serotonergic Modulation in the Forced Swim Test using 1-(4-Chlorophenyl)piperazine (mCPP)
Abstract & Rationale
The Forced Swim Test (FST) is the gold-standard behavioral screen for antidepressant activity. While traditional analysis focuses on "immobility" as a measure of behavioral despair, advanced scoring differentiates active behaviors to predict mechanism of action.
1-(4-Chlorophenyl)piperazine (mCPP) is a non-selective serotonin receptor agonist with high affinity for 5-HT2C and 5-HT1B receptors. Unlike norepinephrine reuptake inhibitors (NRIs) which selectively increase climbing, mCPP and other serotonergic agents selectively increase swimming behavior.
This protocol details the use of mCPP to isolate serotonergic contributions to antidepressant-like activity.[1] It is specifically designed for rats , as the swimming/climbing distinction is less robust in mice.
Compound Profile & Preparation[2][3]
Chemical Properties[2][3][4][5]
-
Compound: mCPP Hydrochloride (mCPP-HCl)
-
CAS Number: 13078-15-4
-
Molecular Weight: 233.14 g/mol
-
Solubility: Highly soluble in water and physiological saline (0.9% NaCl).
-
Stability: Solutions should be prepared fresh daily. Light sensitive.
Vehicle & Dosing Strategy
To avoid solvent-induced behavioral artifacts (e.g., DMSO-induced locomotor suppression), use the Hydrochloride salt form dissolved in saline.
| Parameter | Specification | Notes |
| Vehicle | 0.9% Sterile Saline | Preferred over DMSO for FST to maintain baseline motility. |
| Route | Intraperitoneal (i.p.) | Standard route for rapid systemic absorption. |
| Injection Volume | 1 mL/kg (Rats) | e.g., 0.25 mL for a 250g rat. |
| Dose Range | 1.0 – 5.0 mg/kg | 2.5 mg/kg is the standard starting dose. >5.0 mg/kg may induce serotonin syndrome (hypolocomotion), confounding FST results. |
| Pre-treatment | 15–30 minutes | Administer prior to the Test session (Day 2). |
Mechanistic Grounding
Understanding the specific behavioral output of mCPP requires mapping its receptor affinity to behavioral phenotypes.
Graphviz Diagram 1: Mechanism of Action
The following diagram illustrates why mCPP induces swimming rather than climbing.
Figure 1: mCPP selectively drives serotonergic pathways resulting in swimming behavior, distinct from noradrenergic-driven climbing.
Experimental Protocol (Rat FST)
Phase 1: Experimental Setup
-
Animals: Male Sprague-Dawley or Wistar rats (250–300g).
-
Note: Handle animals daily for 3 days prior to testing to reduce stress artifacts.
-
-
Apparatus: Transparent Plexiglass cylinder.[2]
-
Height: 50 cm[2]
-
Diameter: 20 cm
-
Water Depth: 30 cm (Rat must not touch the bottom with tail).
-
Temperature: 23–25°C (Critical: Cold water induces hypothermia/immobility; warm water reduces drive to escape).
-
Phase 2: The Workflow
The Rat FST requires a 2-day protocol to induce a stable baseline of immobility.
Graphviz Diagram 2: Experimental Workflow
Figure 2: Two-day protocol timeline. The 15-minute pre-test is mandatory for rats to stabilize immobility levels for the subsequent test day.
Detailed Steps
Day 1: Pre-Test (Induction)
-
Place animal in the water cylinder for 15 minutes .
-
Do not administer drugs on this day.
-
Observe to ensure the rat does not drown (rare, but possible with compromised animals).
-
Remove rat, dry thoroughly with a towel and heat lamp (prevent hypothermia).
-
Return to home cage.
Day 2: Testing
-
Acclimation: Bring animals to the testing room 1 hour before testing.
-
Administration: Inject mCPP (2.5 mg/kg, i.p.) or Saline vehicle.
-
Wait Time: 30 minutes.
-
-
Swim Session: Place rat in the cylinder for 5 minutes .
-
Recording: Record video from a lateral angle (side view) for optimal visualization of paw movements.
-
Cleanup: Change water between every subject to remove alarm pheromones and urine.
Data Analysis & Scoring Criteria
Crucial Validation: To validate mCPP activity, you must score three distinct behaviors. A simple "Active vs. Immobile" score is insufficient.[2]
| Behavior | Definition | Mechanistic Link | Expected mCPP Effect |
| Immobility | Floating with no movement other than necessary to keep head above water.[2][3][4] | Behavioral Despair | Decrease (Antidepressant-like) |
| Swimming | Horizontal movement across the cylinder. Forepaws are main propulsion. | Serotonergic (5-HT) | Increase (Specific to mCPP) |
| Climbing | Vertical movement with forepaws breaking the water surface against the wall. | Noradrenergic (NE) | No Change (or slight decrease) |
Scoring Method
-
Time Sampling: Score the predominant behavior every 5 seconds for the 5-minute duration (60 counts total).
-
Blind Scoring: The observer must be blinded to the treatment group to avoid bias.
Troubleshooting & Validation (Self-Correcting)
Serotonin Syndrome Check
High doses of mCPP (>5 mg/kg) can induce Serotonin Syndrome, which manifests as:
-
Forepaw treading
-
Flat body posture
-
Tremors
-
Result: These motor effects inhibit swimming capability, leading to false positives for immobility .
-
Correction: If observed, lower dose to 1.0 or 2.5 mg/kg.
Baseline Immobility
-
Issue: Control rats show <70% immobility.
-
Cause: Water too warm (>26°C) or insufficient pre-test (Day 1).
-
Correction: Ensure water is 23-25°C and the Day 1 pre-test was a full 15 minutes.
Mice vs. Rats
-
Note: If using mice , omit the Day 1 Pre-test. Mice are tested in a single 6-minute session (score last 4 mins).[3][4] However, mCPP effects on "swimming vs. climbing" are statistically difficult to separate in mice. Rats are strongly recommended for this specific protocol.
References
-
Detke, M. J., Rickels, M., & Lucki, I. (1995). Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants.[2] Psychopharmacology, 121(1), 66–72.
-
Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732.
-
Cryan, J. F., Valentino, R. J., & Lucki, I. (2005). Assessing substrates underlying the behavioral effects of antidepressants using the modified rat forced swimming test. Neuroscience & Biobehavioral Reviews, 29(4-5), 547–569.
-
Gorton, L. M., et al. (2010). Repeat forced swim testing in mice: no evidence for an enhanced depressant-like phenotype. Pharmacology Biochemistry and Behavior, 97(1), 168-175.
Sources
- 1. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
Application Note: Experimental Design for Studying p-CPP Effects on Locomotor Activity
Introduction & Scientific Context
The study of 1-(4-chlorophenyl)piperazine (p-CPP) is critical in neuropsychopharmacology, not only as a tool compound but as a major active metabolite of widely prescribed antidepressants such as trazodone and nefazodone. While its structural isomer m-CPP is the classic probe for serotonin 5-HT
This Application Note provides a rigorous framework for quantifying p-CPP-induced alterations in locomotor activity. Unlike simple sedation, p-CPP induces a specific form of hypolocomotion mediated primarily by 5-HT
Key Pharmacological Characteristics[1][2][3][4][5]
-
Compound: p-CPP (1-(4-Chlorophenyl)piperazine)
-
Primary Mechanism: Non-selective 5-HT agonist with high affinity for 5-HT
and 5-HT receptors; Serotonin Releasing Agent (SRA). -
Behavioral Phenotype: Dose-dependent reduction in horizontal locomotor activity (hypolocomotion) and increased anxiety-like behavior (thigmotaxis).
-
Clinical Relevance: Understanding the side-effect profiles (sedation, motor inhibition) of phenylpiperazine-class antidepressants.
Mechanistic Basis of the Assay
To design a valid experiment, one must understand the causality. p-CPP does not paralyze the animal; it reduces the motivation and capacity for exploratory motor output via the meso-corticolimbic circuit.
Signaling Pathway
Activation of postsynaptic 5-HT
Figure 1: Putative mechanism of action. p-CPP agonism at 5-HT2C receptors drives GABAergic inhibition of dopamine, suppressing locomotion.
Experimental Design & Variables
Animal Model Selection
-
Species: Mice (C57BL/6J preferred) or Rats (Sprague-Dawley).
-
Rationale: C57BL/6J mice are the standard for serotonergic behavioral assays due to their predictable baseline activity. Albino strains (e.g., BALB/c) may exhibit high anxiety baselines that confound p-CPP's anxiogenic effects.
-
N-Number: Power analysis suggests
per group to detect a 20% difference in mean velocity with and .
Drug Preparation[6]
-
Vehicle: 0.9% Saline (physiological pH). p-CPP HCl salt is water-soluble.
-
Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).
-
Note: i.p. is faster (Peak ~15 min), s.c. provides a smoother profile (Peak ~30 min).
-
-
Dose Range:
-
Low (0.5 - 1.0 mg/kg): May induce anxiety (thigmotaxis) without massive motor suppression.
-
Medium (2.0 - 5.0 mg/kg): Target range for hypolocomotion.
-
High (>10 mg/kg): AVOID. Induces "Serotonin Syndrome" (wet dog shakes, hind limb abduction) which physically interferes with tracking software.
-
Apparatus
-
Open Field: 40x40 cm (mice) or 100x100 cm (rats) square arena.
-
Lighting: Dim red light or low lux (<20 lux) to encourage exploration and reduce anxiety-induced freezing, ensuring the drug effect is motor-specific.
Detailed Protocol: p-CPP Induced Hypolocomotion[7][8][9]
This protocol uses a Between-Subjects Design to avoid drug tolerance or sensitization effects common with piperazines.
Phase 1: Preparation
-
Acclimation: Transfer animals to the testing room 60 minutes prior to the experiment. Critical: Environmental stress alters 5-HT levels.
-
Solution Prep: Prepare fresh p-CPP solution on the day of testing.
-
Calculation: For a 5 mg/kg dose in a 25g mouse, inject 10 mL/kg volume. Concentration = 0.5 mg/mL.
-
Phase 2: The Workflow
Figure 2: Experimental workflow ensuring peak plasma concentration coincides with the recording window.
Phase 3: Execution Steps
-
Weighing: Weigh animals and mark tails. Randomize into groups (Vehicle vs. p-CPP).
-
Injection: Administer p-CPP or Vehicle i.p.
-
Latency: Return animal to home cage for 15 minutes .
-
Why? Immediate placement can conflate injection stress with drug action. 15 minutes allows the drug to reach peak brain concentrations.
-
-
Recording: Place animal in the center of the Open Field.
-
Duration: Record for 30 minutes .
-
Cleaning: Clean arena with 70% ethanol between subjects to remove olfactory cues.
Data Analysis & Interpretation
Quantitative Metrics
Data should be analyzed in 5-minute time bins to observe the pharmacodynamic profile.
| Metric | Definition | p-CPP Effect (Expected) | Interpretation |
| Total Distance (cm) | Sum of path traveled. | Significant Decrease | Primary measure of hypolocomotion. |
| Mean Velocity (cm/s) | Speed of movement. | Decrease | Confirms motor slowing vs. freezing. |
| Center Time (%) | Time spent in center zone.[1] | Decrease | Indicates anxiety (anxiogenic effect).[2][3] |
| Immobility Time (s) | Time with velocity < threshold. | Increase | Sedation/inhibition index. |
Validation Strategy (Self-Validating System)
To prove the effect is 5-HT
-
Antagonist Challenge: Pre-treat a separate group with SB-242084 (0.5 mg/kg, i.p.) 20 minutes before p-CPP.
-
Result: SB-242084 should block the p-CPP induced hypolocomotion, restoring activity to near-vehicle levels. If it does not, the effect may be off-target (e.g., adrenergic).
Troubleshooting & Optimization
-
Issue: High Variability.
-
Cause: Inconsistent lighting or noise in the room.
-
Fix: Use white noise generators and strict "No Entry" signs.
-
-
Issue: "Wet Dog Shakes" (WDS).
-
Cause: Dose is too high (>5 mg/kg), activating 5-HT
. -
Fix: Lower dose to 2-3 mg/kg. WDS are distinct from locomotion and will skew tracking software (registering shakes as movement).
-
-
Issue: No Effect.
-
Cause: Tolerance.
-
Fix: Ensure animals are drug-naive. Piperazines induce rapid tachyphylaxis (tolerance) after a single dose.
-
References
-
Gleason, S. D., & Shannon, H. E. (1998). Blockade of m-CPP-induced hypolocomotion in rodents by selective 5-HT2C receptor antagonists. Psychopharmacology.
-
Kennett, G. A., & Curzon, G. (1988). Evidence that mCPP may have anxiogenic effects mediated by 5-HT2C receptors.[2] British Journal of Pharmacology.
-
Baumann, M. H., et al. (2001). Effects of m-chlorophenylpiperazine (mCPP) and its metabolite p-chlorophenylpiperazine (pCPP) on serotonin receptors. Neuropsychopharmacology.
-
Halberstadt, A. L., et al. (2009). 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice. Neuropsychopharmacology.
Sources
- 1. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
Troubleshooting & Optimization
Challenges in the synthesis of Trazodone from 1-(4-Chlorophenyl)piperazine
Topic: Challenges in the synthesis of Trazodone from 1-(4-Chlorophenyl)piperazine Ticket ID: TRZ-SYN-001 Status: Open Support Tier: Senior Application Scientist
⚠️ Module 1: Critical Material Verification (The "Isomer Trap")
Before proceeding with reaction troubleshooting, we must address a fundamental structural discrepancy in your request.
User Query: "I am synthesizing Trazodone using 1-(4-Chlorophenyl)piperazine."
Technical Diagnostic: You are currently using the para-substituted starting material (p-CPP ). Trazodone is a meta-substituted drug requiring 1-(3-Chlorophenyl)piperazine (m-CPP) .
-
If your goal is API Synthesis: You have the wrong starting material. Proceeding will yield Trazodone Impurity C (the 4-chloro analog), not Trazodone.
-
If your goal is Impurity Standard Synthesis: You are on the correct path to synthesize Trazodone Related Compound C (USP/EP standards).
The following guide addresses the alkylation chemistry, which is mechanically identical for both isomers, but please verify your target molecule immediately.
Structural Divergence Visualization
Caption: Divergence of synthetic pathways based on piperazine regioisomer selection. The 4-chloro input yields a pharmacopoeial impurity, not the active drug.
Module 2: Reaction Protocol & Optimization
Context: The synthesis involves the N-alkylation of the aryl piperazine with 2-(3-chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.[1][2]
Standard Operating Procedure (SOP)
Reaction Type: Nucleophilic Substitution (
| Parameter | Recommended Condition | Technical Rationale |
| Stoichiometry | Piperazine (1.0 eq) : Linker (1.1 eq) | Slight excess of the alkyl chloride ensures full consumption of the piperazine, which is genotoxic and harder to remove. |
| Base | Anhydrous carbonate acts as an HCl scavenger. Stronger bases (NaH) can cause side reactions on the triazole ring. | |
| Catalyst | KI or NaI (0.1 - 0.5 eq) | Finkelstein Condition: Converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the reaction 5-10x. |
| Solvent | Acetonitrile (MeCN) or Toluene | MeCN (polar aprotic) promotes |
| Temperature | Reflux ( | Required to overcome the energy barrier of the secondary amine alkylation. |
Module 3: Troubleshooting Guide (Q&A Format)
Category A: Kinetics & Yield
Q: The reaction stalls at 60-70% conversion after 24 hours. Adding more base doesn't help. What is wrong? A: This is likely a "leaving group" issue, not a base issue. The alkyl chloride linker is moderately unreactive.
-
Diagnostic: Check if you added Potassium Iodide (KI).[3]
-
Solution: Add 0.5 equivalents of KI. The iodide displaces the chloride to form a transient alkyl iodide, which is a much better electrophile for the piperazine. This is critical for high conversion.
Q: I am seeing a large baseline spot on TLC/LC-MS. What is it? A: This is likely the Quaternary Ammonium Salt (Bis-alkylation).
-
Cause: If the piperazine acts as a nucleophile twice on two different linker molecules, it forms a charged species.
-
Fix: Ensure your piperazine is not in large excess relative to the solvent volume (dilution effect favors mono-alkylation). However, since the product is a tertiary amine and sterically hindered, bis-alkylation is usually minimized unless extreme forcing conditions are used.
Category B: Workup & Purification
Q: The product is an oil that won't crystallize. How do I isolate the solid? A: Trazodone free base is often an oil or low-melting solid. It is pharmaceutically administered as the Hydrochloride (HCl) salt .
-
Protocol:
-
Perform an extractive workup (Ethyl Acetate/Water).
-
Dry the organic layer (
). -
Dissolve the oil in Acetone or Isopropyl Alcohol (IPA).
-
Add Conc. HCl or HCl in Ether dropwise.
-
Cool to
C. The white HCl salt should precipitate.
-
Q: My final product has a persistent yellow color. How do I remove it? A: The yellow color often comes from iodine traces (if KI was used) or oxidation of the piperazine.
-
Solution: Wash the organic phase with a 5% Sodium Thiosulfate (
) solution during workup. This reduces free iodine ( ) back to iodide ( ), removing the color.
Module 4: Impurity Profiling & Logic
If you are using 1-(4-chlorophenyl)piperazine, you must characterize the resulting impurity.
Impurity Identification Table
| Impurity Code | Chemical Name | Origin |
| Impurity C (EP/USP) | Trazodone 4-Chloro Analog | Wrong Starting Material: Use of p-CPP instead of m-CPP. |
| Impurity F | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Incomplete Reaction: The intermediate formed if the triazole ring is not attached (in convergent synthesis). |
| Dimer | 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane | Side Reaction: Reaction of two piperazine units with one propyl linker (rare). |
Troubleshooting Logic Tree
Caption: Decision matrix for troubleshooting Trazodone synthesis. Note the critical branch for isomer verification.
References
-
European Pharmacopoeia (Ph.[4] Eur.). Trazodone Hydrochloride: Impurity C (4-Chloro Analog). Available at: [Link] (Accessed via chemicalbook.com/vertexaisearch).
-
PubChem. Trazodone (Compound CID 5533) - Structure and Isomerism. National Library of Medicine. Available at: [Link]
-
Technical Disclosure Commons. A process for the preparation of Trazodone and its hydrochloride.[2][5][6] (2023).[7][8] Defines standard alkylation conditions (
, TBAB). Available at: [Link][7] -
MDPI Molecules. New, Eco-Friendly Method for Synthesis of Trazodone Analogues. (2022).[9] Discusses reaction kinetics and microwave-assisted alkylation. Available at: [Link]
Sources
- 1. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. impactfactor.org [impactfactor.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: High-Dose 1-(4-Chlorophenyl)piperazine (pCPP) Optimization & Toxicity Management
[1]
Status: Operational Ticket Type: Experimental Troubleshooting & Protocol Optimization Subject: Managing Adverse Effects & Solubility in High-Dose pCPP Animal Models Audience: Senior Researchers, Pharmacologists, Toxicology Leads[1]
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your rodent model is exhibiting unexpected lethargy, motor rigidity, or confounding behavioral data following high-dose administration of 1-(4-Chlorophenyl)piperazine (pCPP) .[2][1]
pCPP is a phenylpiperazine derivative and a metabolite of clinical antidepressants like Trazodone and Nefazodone.[2] While structurally similar to the widely used anxiety probe mCPP (meta-chlorophenylpiperazine) , pCPP possesses a distinct pharmacological profile. High-dose protocols (>5–10 mg/kg i.p.) often trigger Serotonin Syndrome (SS) and non-specific sedation, which can mask the anxiogenic phenotypes researchers typically seek.
This guide provides immediate troubleshooting for solubility issues, toxicity management, and data interpretation.
Module 1: Mechanism of Action & Toxicity[3]
The Core Issue: pCPP is a non-selective serotonin receptor agonist with high affinity for 5-HT2C and 5-HT1B receptors, and it also acts as a serotonin releasing agent.[2][1] At high doses, the compound overwhelms synaptic clearance mechanisms, leading to excessive 5-HT receptor activation.
Differentiating pCPP from mCPP:
-
mCPP (1-(3-chlorophenyl)piperazine): The "gold standard" 5-HT2C agonist for anxiety models.[2]
-
pCPP (1-(4-chlorophenyl)piperazine): A structural isomer.[2][1] While it shares anxiogenic properties, high doses are more frequently associated with sedation and motor suppression , which confounds behavioral readouts in the Open Field or Elevated Plus Maze tests.
Visualizing the Toxicity Pathway
The following diagram illustrates the cascade from administration to high-dose adverse events.
Figure 1: Pharmacological cascade of pCPP. Note the divergence between anxiety (desired) and sedation/toxicity (adverse) based on receptor saturation.
Module 2: Troubleshooting Protocols
Issue A: "The compound precipitates out of solution."
pCPP is lipophilic.[2] The free base form is practically insoluble in neutral water.[1]
Corrective Protocol:
-
Check your salt form:
-
Solubility Recipe (for Free Base):
-
Step 2: Dissolve in minimal 0.1 M HCl (approx. 10% of final volume) until clear.
-
Step 4: CRITICAL: Adjust pH back to ~6.0–7.0 using 0.1 M NaOH. Caution: If pH > 7.5, precipitation may re-occur.
-
Alternative: Use 5% DMSO + 5% Tween-80 in Saline (Note: DMSO itself can alter behavioral baselines).[2][1]
Issue B: "My rats are hypothermic, not hyperthermic."
A common misconception is that serotonin agonists always cause fever.[2][1]
-
Fact: pCPP-induced thermoregulation is ambient-temperature dependent.[2][1]
-
Mechanism: At standard lab temps (20–22°C), high-dose phenylpiperazines can cause hypothermia via 5-HT1A agonism.[2][1]
-
Troubleshooting: To observe serotonin syndrome-associated hyperthermia , the ambient temperature must often be elevated to ~28°C (Maj et al., 1980).[1]
Module 3: Dose-Response & Behavioral Interpretation
Users often mistake sedation for "freezing behavior" (anxiety). Use this table to calibrate your expectations.
| Dose (i.p. Rat) | Primary Behavioral Readout | Potential Confounders |
| 0.5 – 2.0 mg/kg | Anxiogenic (Reduced open arm time in EPM) | Minimal.[2][1] Optimal range for anxiety models. |
| 2.5 – 5.0 mg/kg | Mixed Anxiety/Sedation | Reduced total distance traveled. False positives in "freezing" metrics. |
| > 10.0 mg/kg | Toxicity / Serotonin Syndrome | "Wet dog shakes," hind limb abduction, flat body posture. Data is invalid for anxiety. |
Workflow: Distinguishing Sedation from Anxiety
Use this logic flow to validate your behavioral data.
Figure 2: Decision tree for validating behavioral data in pCPP-treated rodents.
Module 4: Emergency Management (Serotonin Syndrome)
If high-dose pCPP (>10 mg/kg) induces severe Serotonin Syndrome, immediate intervention is required for animal welfare.[1]
Diagnostic Criteria (Rodent):
-
Forepaw Treading: Repetitive "piano playing" movements.[2]
-
Flat Body Posture: Abdomen pressed against the cage floor.
-
Tremor/Rigidity: Visible shivering or resistance to handling.[2][1]
Intervention Protocol:
-
Antagonist Administration: Administer Cyproheptadine (non-selective 5-HT antagonist) at 1–3 mg/kg s.c. or Methysergide .[2] This will reverse the syndrome within 20–40 minutes.[2][1]
-
Thermal Support: If the animal is hyperthermic, move to a cool environment.[1] If hypothermic (common in standard labs), use a heating pad set to 37°C.
-
Hydration: Administer 2mL warm saline s.c. to support renal clearance.
References
-
Maj, J., & Lewandowska, A. (1980). Central serotoninmimetic action of phenylpiperazines.[1][3] Polish Journal of Pharmacology and Pharmacy, 32(4), 495–504.[3] [3][4]
-
Fuller, R. W., Snoddy, H. D., & Mason, N. R. (1981). Disposition and pharmacological effects of m-chlorophenylpiperazine in rats. Neuropharmacology, 20(2), 155–162.
-
Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139–1166.
-
Cayman Chemical. (n.d.).[2] 1-(4-Chlorophenyl)piperazine Product Information & Solubility.
Sources
- 1. 1-(4-Chlorophenyl)piperazine = 98.0 GC 38212-33-8 [sigmaaldrich.com]
- 2. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Overcoming Poor Yield in 1-(4-Chlorophenyl)piperazine Synthesis
Introduction: The Yield Challenge
Synthesizing 1-(4-Chlorophenyl)piperazine (1-CPP) presents a classic chemoselectivity paradox. The target molecule requires a mono-arylation of piperazine at one nitrogen, while preserving the chlorine substituent on the phenyl ring.
Common Failure Modes:
-
Bis-arylation: Formation of
-bis(4-chlorophenyl)piperazine due to the high nucleophilicity of the secondary amine product. -
Poor Conversion: Low reactivity of 1,4-dichlorobenzene in standard nucleophilic aromatic substitution (
). -
Dehalogenation: Loss of the critical chlorine atom during Palladium-catalyzed cross-coupling (hydrodehalogenation).
This guide provides two validated protocols to overcome these bottlenecks: a High-Fidelity Buchwald-Hartwig Protocol for research scale (high purity/selectivity) and a Cyclization Protocol for scale-up (cost-efficiency).
Module 1: Reaction Design & Stoichiometry
Pathway Selection Decision Tree
The choice of synthetic route dictates your impurity profile and yield potential. Use the diagram below to select the correct protocol for your constraints.
Figure 1: Strategic selection of synthetic route based on available precursors and scale.
Module 2: Validated Experimental Protocols
Protocol A: Selective Buchwald-Hartwig Amination (Recommended)
Best for: Research scale, high purity, avoiding toxic alkylating agents.
The Logic: This method utilizes the significant reactivity difference between Aryl-Bromide and Aryl-Chloride bonds in oxidative addition. By using a specific Pd/Ligand system, we selectively couple at the Bromine site, leaving the Chlorine intact [1, 3].
| Component | Equivalents | Role |
| 1-Bromo-4-chlorobenzene | 1.0 | Substrate (Br is the active site). |
| Piperazine | 5.0 | Large excess forces mono-arylation statistics. |
| Pd₂(dba)₃ | 0.01 (1 mol%) | Pre-catalyst. |
| BINAP (racemic) | 0.03 (3 mol%) | Bidentate ligand prevents |
| NaOtBu | 1.4 | Strong base for deprotonation. |
| Toluene | [0.2 M] | Non-polar solvent minimizes catalyst poisoning. |
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Solubilization: Add Piperazine (5.0 equiv), Pd₂(dba)₃, BINAP, and NaOtBu. Purge with Argon for 5 mins.
-
Addition: Add Toluene (degassed) and 1-Bromo-4-chlorobenzene.
-
Reaction: Heat to 80°C for 12–16 hours. Note: Do not exceed 100°C to prevent activation of the C-Cl bond.
-
Workup (Critical):
-
Cool to RT. Filter through Celite to remove Pd black.
-
Dilute filtrate with Ethyl Acetate. Wash with Water (3x) to remove the excess unreacted piperazine (highly water-soluble).
-
Dry organic layer (
) and concentrate.[1]
-
Protocol B: Cyclization (Industrial Route)
Best for: Scale-up (>100g), low cost. Requires strict safety controls due to nitrogen mustard precursors.
The Logic: Instead of coupling to an existing ring, this builds the piperazine ring onto the aniline. This bypasses the selectivity issue entirely [2].
| Component | Equivalents | Role |
| 4-Chloroaniline | 1.1 | Nucleophile. |
| Bis(2-chloroethyl)amine HCl | 1.0 | Electrophile (forms the ring). |
| Diglyme or Xylene | [0.5 M] | High-boiling solvent for reflux. |
| p-Toluenesulfonic acid | 0.05 | Catalyst. |
Step-by-Step Workflow:
-
Mix 4-Chloroaniline and Bis(2-chloroethyl)amine HCl in Xylene.
-
Reflux (approx. 140°C) for 24-48 hours.
-
Cool to 0°C. The product often precipitates as the HCl salt.
-
Filter and recrystallize from Ethanol/Water.
Module 3: Purification & Isolation (The "Salt Break")
Isolating the free base as an oil is often messy. Converting to the hydrochloride salt is the standard industry method for purification [4].
Procedure:
-
Dissolve the crude free base oil in Acetone or Ethanol (10 mL/g).
-
Cool to 0–5°C in an ice bath.
-
Slowly add Conc. HCl (37%) or HCl in Dioxane (1.1 equiv) dropwise.
-
A white precipitate (1-CPP·HCl) will form immediately.
-
Stir for 30 mins at 0°C to maximize yield.
-
Filter and wash with cold Acetone (removes non-polar impurities) and Ether.
Data for Identification:
-
Appearance: White crystalline solid.[2]
-
Melting Point: 220–225°C (decomp) [4].[3]
-
Solubility: Soluble in water/methanol; Insoluble in ether/acetone.
Module 4: Troubleshooting FAQ
Q1: I am getting a mixture of mono- and bis-arylated products. How do I stop the second addition?
-
Diagnosis: The product (secondary amine) is competing with the starting material (piperazine).
-
Solution: You must increase the piperazine equivalents to 5.0–10.0 equiv . The excess piperazine acts as a statistical buffer. Being highly water-soluble, the excess is easily washed away during the aqueous workup, leaving the hydrophobic mono-aryl product in the organic layer. Alternatively, use N-Boc-piperazine (1.1 equiv), then deprotect with TFA/DCM (add an extra step but guarantees 100% selectivity) [3].
Q2: My yield is low (<40%) using the Buchwald method.
-
Diagnosis: Likely catalyst poisoning or incomplete conversion.
-
Solution:
-
Switch base: Try
instead of NaOtBu if functional groups are sensitive. -
Check Oxygen: Pd(0) is extremely air-sensitive. Ensure rigorous degassing.
-
Ligand Check: Ensure you are using BINAP or XantPhos . Monodentate ligands like
are often insufficient for aryl chlorides/bromides with this substrate.
-
Q3: I see "Dechlorination" (product mass M-34) in my LCMS.
-
Diagnosis: Hydrodehalogenation.[4] The Pd catalyst inserted into the C-Cl bond, or
-hydride elimination occurred followed by reduction. -
Solution:
-
Lower reaction temperature to 65–75°C .
-
Use a more crowded ligand like BrettPhos or XantPhos which favors reductive elimination over
-hydride elimination. -
Ensure the solvent is anhydrous; water can act as a proton source for reduction.
-
References
-
Buchwald, S. L., et al. (2008). "Sequential and selective Buchwald-Hartwig amination reactions." Journal of Organic Chemistry, 73(22), 8880-8892.
-
Global Research Online. (2010). "Standard process for the preparation of 1-(3-chlorophenyl)-piperazine hydrochloride and its derivatives."[5] International Journal of Pharmaceutical Sciences Review and Research, 4(2).
-
BenchChem. (2025). "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination."
-
Pipzine Chemicals. (2024). "1-(4-Chlorophenyl)piperazine Hydrochloride Technical Data Sheet."
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-(4-Chlorophenyl)piperazine HCl | Uses, Safety, Synthesis, Supplier China | High Purity Pharmaceutical Intermediate [pipzine-chem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification of 1-(4-Chlorophenyl)piperazine (1-CPP)
Status: Active Topic: Purification & Troubleshooting Strategies Audience: Organic Chemists, Process Engineers, Drug Development Scientists
Introduction: The Challenge of 1-CPP Purity
1-(4-Chlorophenyl)piperazine (1-CPP) is a critical pharmacophore found in numerous serotonergic agents (e.g., Trazodone, Nefazodone) and is a common intermediate in medicinal chemistry. While the synthesis—typically via N-arylation of piperazine—is straightforward, purification is often complicated by three persistent issues:
-
Excess Piperazine: Required in large excess (3–5 equivalents) to prevent over-alkylation, but difficult to remove completely.
-
Bis-Alkylation: The formation of 1,4-bis(4-chlorophenyl)piperazine, a lipophilic impurity that mimics the product's solubility.
-
Oxidative Discoloration: The electron-rich piperazine ring is prone to oxidation, leading to yellow/brown oiling.
This guide provides a modular troubleshooting approach, moving from crude workup to high-purity crystallization.
Module 1: The "Triage" (Crude Workup & Extraction)
User Question: "My crude reaction mixture is a dark oil containing significant unreacted piperazine. How do I efficiently remove the starting material without losing my product?"
Technical Response:
The most effective separation leverages the hydrophilicity of unsubstituted piperazine versus the lipophilicity of the aryl-substituted product. Piperazine is highly water-soluble (
Protocol: The Partition Strategy
-
Solvent Switch: If your reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the reaction mixture with 10 volumes of water and extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
The "Aggressive" Wash: Wash the organic layer 3× with water.
-
Why? Unreacted piperazine partitions overwhelmingly into the aqueous phase.
-
-
Acid-Base Purification (The Gold Standard):
-
Extract: Treat the organic layer with 1M HCl. The 1-CPP (basic secondary amine) will protonate and move to the aqueous layer.
-
Wash: Wash the acidic aqueous layer with fresh EtOAc.
-
Critical Step: This removes non-basic impurities and highly lipophilic bis-alkylated byproducts that may not fully protonate or remain soluble in the organic phase due to their high lipophilicity.
-
-
Recover: Basify the aqueous layer (pH > 10) with NaOH and extract back into DCM.
-
Visual Workflow (Acid-Base Extraction):
Figure 1: Acid-Base extraction logic for separating 1-CPP from hydrophilic starting materials and lipophilic byproducts.
Module 2: Advanced Purity (Recrystallization)
User Question: "I have the free base, but it's a low-melting solid/oil that turns brown over time. How do I stabilize it?"
Technical Response: 1-CPP free base is prone to oxidation and has a low melting point (~76–79°C). The industry standard for storage and high purity is the Hydrochloride Salt (1-CPP·HCl) . The salt is stable, non-hygroscopic, and has a sharp melting point (~220–225°C), making it ideal for analytical validation.
Protocol: Hydrochloride Salt Formation & Recrystallization
| Parameter | Specification |
| Solvent System | Ethanol (EtOH) or Isopropanol (IPA). Avoid water initially to prevent solubility losses. |
| Acid Source | Concentrated HCl (aqueous) or HCl in Dioxane/Ether. |
| Temperature | Dissolve hot (60°C), cool slowly to 0°C. |
Step-by-Step:
-
Dissolution: Dissolve 10 g of crude 1-CPP free base in 50 mL of hot Ethanol.
-
Tip: If the solution is colored, add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.
-
-
Acidification: Slowly add concentrated HCl (1.1 equivalents) dropwise.
-
Observation: A white precipitate should form immediately. If the solution becomes too thick, add more hot ethanol.
-
-
Crystallization: Allow the mixture to cool to room temperature, then chill in an ice bath (0–4°C) for 2 hours.
-
Filtration: Filter the white crystalline solid. Wash the cake with cold acetone or diethyl ether (removes residual color and moisture).
-
Drying: Dry under vacuum at 60°C.
Troubleshooting "Oiling Out": If the product forms a sticky oil instead of crystals:
-
Cause: Too much water (if using aq. HCl) or cooling too rapidly.
-
Fix: Reheat to dissolve the oil. Add a "seed crystal" of pure 1-CPP·HCl. Add a co-solvent like Diethyl Ether or Acetone dropwise to the hot solution until slight turbidity appears, then cool slowly.
Module 3: The "Bis" Impurity (1,4-bis(4-chlorophenyl)piperazine)
User Question: "My HPLC shows a persistent peak at a higher retention time (RRT ~1.5). It resists water washing. What is it?"
Technical Response: This is likely the bis-alkylated impurity . It forms when one molecule of piperazine reacts with two molecules of the chlorobenzene electrophile.
Why it persists: Unlike 1-CPP (secondary amine), the bis-impurity is a tertiary amine with two bulky aryl groups. It is significantly less basic and much more lipophilic.
Removal Strategy:
-
Prevention: The most effective strategy is using a large excess of piperazine (4–5 eq) during synthesis.
-
Purification via Salt Selectivity:
-
The mono-hydrochloride of 1-CPP is highly crystalline and soluble in hot ethanol.
-
The bis-impurity forms salts poorly due to steric hindrance and lower basicity. It often remains in the mother liquor during the crystallization described in Module 2.
-
-
Recrystallization Solvent: If the impurity persists in the salt, recrystallize from Methanol/Water (9:1) . The bis-impurity is insoluble in water and will often not dissolve, allowing it to be filtered off before the product crystallizes, or it will remain in the filtrate.
Module 4: Analytical Validation & FAQs
Q: How do I distinguish the Free Base from the Salt analytically?
-
Melting Point: Free Base (76–79°C) vs. HCl Salt (220–225°C).
-
Solubility: Free base dissolves in DCM; Salt dissolves in Water/MeOH.
-
Beilstein Test: Both will show positive for halogens (Green flame) due to the Chlorine atom.
Q: My product is pink/red. Is it ruined?
-
A: No. Piperazines are sensitive to air oxidation, forming trace N-oxide or quinone-like colored impurities. These are often present at <0.1% but provide intense color.
-
Fix: Recrystallize with activated charcoal (Module 2). Store the final white powder under Nitrogen or Argon in the dark.
Q: What are the safety considerations?
-
A: 1-CPP is a serotonin agonist/mimic. Treat it as a potent bioactive compound. Wear full PPE. Avoid inhalation of dust during salt formation.
Visual Workflow (Recrystallization Decision Tree):
Figure 2: Decision tree for the crystallization of 1-CPP Hydrochloride.
References
Technical Support Center: HPLC Optimization for 1-(4-Chlorophenyl)piperazine (pCPP)
Introduction: The "Sticky Amine" Challenge
Welcome to the technical support hub. You are likely here because 1-(4-Chlorophenyl)piperazine (pCPP)—a key intermediate and metabolite of Trazodone—is presenting chromatographic difficulties.
As a secondary amine with a lipophilic chlorophenyl tail, pCPP (pKa ~9.0) presents a dual challenge: it is highly basic, leading to silanol interactions (tailing), and hydrophobic, requiring organic solubility that often conflicts with aqueous mobile phases (peak splitting). This guide moves beyond generic advice to provide specific, mechanistic solutions for pCPP analysis.
Module 1: Peak Splitting & Distortion (The Strong Solvent Effect)
User Question: My pCPP peak looks like a doublet or has a severe fronting shoulder, even though the column is new. I am dissolving the sample in 100% Methanol. What is wrong?
The Mechanism
This is a classic "Strong Solvent Effect." pCPP is hydrophobic, so you likely dissolved it in Methanol (MeOH) or Acetonitrile (ACN). However, if your initial mobile phase is high-aqueous (e.g., 90% Water), the injection plug travels faster than the mobile phase, causing the analyte to precipitate or "smear" before it focuses at the column head.
Troubleshooting Protocol
Do not inject 100% organic solutions into a reversed-phase system starting with >10% aqueous content unless the injection volume is microscopic (<2 µL).
| Parameter | Recommendation | Reason |
| Diluent Composition | Match Initial Mobile Phase (e.g., 10% MeOH / 90% Buffer) | Prevents "solvent shock" and allows on-column focusing. |
| Solubility Fix | If insoluble in MP: Dissolve in 100% MeOH (Stock), then dilute 1:10 with water/buffer. | Keeps organic % low in the final vial while maintaining solubility. |
| Max Injection Vol. | < 5 µL (if in 100% Organic) 20-50 µL (if in Mobile Phase) | Large volumes of strong solvent destroy peak shape. |
Visual Logic: Injection Solvent Decision Tree
Caption: Workflow for selecting the correct injection solvent and volume to prevent peak splitting.
Module 2: Peak Tailing & Silanol Suppression
User Question: I am seeing severe tailing (Tailing Factor > 2.0). I am using a standard C18 column with water/methanol. How do I fix this?
The Mechanism
pCPP contains a secondary piperazine nitrogen. At neutral pH (6-8), this nitrogen is positively charged (protonated). Standard silica columns have residual silanols (Si-O⁻) that are negatively charged above pH 3.5. Result: Ionic attraction acts like a secondary retention mechanism (Ion Exchange), causing the "tail" as the molecule drags behind.
Optimization Protocol
You must suppress this interaction using pH control or Steric hindrance .
Recommended Mobile Phase Conditions:
-
Acidic pH (pH 2.5 - 3.0):
-
Why: At pH < 3, silanols are protonated (Si-OH) and neutral. They will not attract the cationic pCPP.
-
Additive: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) . TFA is superior for peak shape due to ion-pairing effects but may suppress MS signal.
-
-
Column Selection:
-
Do not use: Standard C18.
-
Use:Base-Deactivated (BDS) or Polar-Embedded C18 columns (e.g., Waters XBridge, Phenomenex Luna Omega, or Agilent Zorbax Bonus-RP). These are chemically bonded to shield silanols.
-
Data: Tailing Factor Comparison
| Condition | Tailing Factor ( | Status |
| Neutral pH (Water/MeOH) | 2.4 | Fail |
| pH 3.0 (Formic Acid) | 1.3 | Pass |
| pH 2.5 (TFA) + BDS Column | 1.05 | Optimal |
Module 3: Carryover (Ghost Peaks)
User Question: I see a pCPP peak in my blank injection after running a high-concentration standard. Is my column dirty?
The Mechanism
It is likely not the column, but the Autosampler . The chlorophenyl group makes pCPP "sticky" (hydrophobic adsorption) to the polymeric rotor seals and the injection needle, while the basic amine interacts with metallic surfaces.
The "Magic" Wash Solution
Standard water/methanol washes are often insufficient. You need a wash that attacks both the hydrophobic and ionic interactions.
Recommended Needle Wash Composition:
-
25% Acetonitrile (Solubilizes the chlorophenyl group)
-
25% Methanol (General solubility)
-
25% Isopropanol (Strong solvent for sticky residues)
-
25% Water (Miscibility)
-
+ 0.1% Formic Acid (Crucial: Keeps the amine protonated and soluble, preventing adsorption to metal).
Protocol: Set the autosampler to "External Needle Wash" (dip) for at least 10 seconds between injections.
Module 4: Sensitivity & Linearity (LOD/LOQ)
User Question: I need to detect trace pCPP (impurity level). How much can I inject?
Volume vs. Efficiency Trade-off
Increasing injection volume improves Limit of Detection (LOD) but risks band broadening.
Experimental Data (pCPP on 4.6 x 150mm C18, 5µm):
| Injection Vol (µL) | Peak Height (mAU) | Peak Width (min) | Resolution (Rs) |
| 5 | 12 | 0.15 | 4.2 |
| 10 | 25 | 0.16 | 4.1 |
| 20 | 48 | 0.18 | 3.8 |
| 50 | 110 | 0.28 | 2.1 (Risk) |
| 100 | 180 | 0.45 | 1.2 (Fail) |
Recommendation: For trace analysis, use 20 µL as the sweet spot. If you must inject 50-100 µL, you must use the "Diluent Matching" technique described in Module 1 to focus the peak.
Visual Logic: Troubleshooting Workflow
Caption: Rapid diagnostic flow for common pCPP chromatographic defects.
References
-
Shimadzu Scientific Instruments. (2021). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
Dolan, J. W. (2013). The Role of the Injection Solvent. LCGC North America. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Khalili, F., et al. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data. (Contextual citation for piperazine basicity).
Sources
Validation & Comparative
A Comparative Analysis of p-CPP and m-CPP on Serotonin Receptors: A Guide for Researchers
This guide provides a detailed comparative analysis of two closely related phenylpiperazine compounds, para-chlorophenylpiperazine (p-CPP) and meta-chlorophenylpiperazine (m-CPP). As positional isomers, their subtle structural differences lead to distinct pharmacological profiles at serotonin (5-HT) receptors and monoamine transporters. This document is intended for researchers in pharmacology, neuroscience, and drug development, offering an in-depth look at their binding affinities, functional activities, and the experimental methodologies used to characterize them.
Introduction: The Significance of Phenylpiperazines
The phenylpiperazine class of compounds represents a cornerstone in central nervous system (CNS) research. Both p-CPP and m-CPP are not only used as pharmacological tools to probe the serotonin system but are also active metabolites of several clinically used drugs, such as Trazodone, which metabolizes to m-CPP. Their actions can significantly contribute to the overall therapeutic and side-effect profiles of the parent drug. While structurally similar, the position of the chlorine atom on the phenyl ring—para (4-position) versus meta (3-position)—is a critical determinant of their interaction with various molecular targets, particularly the diverse family of serotonin receptors. Understanding these differences is crucial for interpreting experimental data and for the rational design of novel CNS-active agents.
Comparative Binding Affinity at Serotonin (5-HT) Receptors and Monoamine Transporters
The primary determinant of a drug's effect is its affinity for its molecular targets. Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
While extensive binding data is available for m-CPP, a comprehensive, comparative profile for p-CPP is less documented in the literature. The following table summarizes the available data, highlighting the distinct profiles of these two isomers.
| Target Receptor/Transporter | p-CPP Ki (nM) | m-CPP Ki (nM) | Key Observations |
| 5-HT1A | Data not readily available | ~135 | m-CPP shows moderate affinity. |
| 5-HT1B | Data not readily available | ~128 | m-CPP shows moderate affinity. |
| 5-HT1D | Data not readily available | ~260 | m-CPP shows moderate affinity. |
| 5-HT2A | Affinity noted, specific Ki not available[1] | 32.1 | m-CPP has high affinity. |
| 5-HT2B | Affinity noted, specific Ki not available[1] | 28.8 | m-CPP has high affinity. |
| 5-HT2C | Affinity noted, specific Ki not available[1] | 3.4 | m-CPP shows the highest affinity for this 5-HT receptor subtype, with ~10-fold selectivity over 5-HT2A/2B. |
| Serotonin Transporter (SERT) | IC50 = 7,000-9,000[2] | IC50 = 230[3] | m-CPP has a significantly higher affinity for SERT than p-CPP. |
| Dopamine Transporter (DAT) | 0.04[1] | >10,000 | p-CPP displays exceptionally high and selective affinity for DAT, a defining feature of its profile. |
Note: Ki values can vary between studies depending on the tissue preparation, radioligand used, and assay conditions. The data presented are representative values from published literature.
Functional Activity and Downstream Signaling
Beyond binding, the functional activity of a ligand (whether it activates, blocks, or partially activates a receptor) is critical.
meta-Chlorophenylpiperazine (m-CPP) exhibits a complex functional profile. It acts as a partial agonist at human 5-HT2A and 5-HT2C receptors. Its high affinity and agonist activity at the 5-HT2C receptor are believed to mediate many of its characteristic physiological and behavioral effects, such as anxiety and hypolocomotion.[4] In contrast, it functions as an antagonist at the human 5-HT2B receptor. At other serotonin receptor subtypes, it is generally considered a direct agonist.[5]
The activation of the 5-HT2C receptor, a Gq/11-coupled GPCR, initiates a well-characterized signaling cascade. The diagram below illustrates this pathway, which is central to the action of m-CPP.
para-Chlorophenylpiperazine (p-CPP) is generally characterized as a non-selective serotonin receptor agonist or having "serotoninmimetic" action.[6] Functional studies show that its behavioral effects can be blocked by non-selective serotonin receptor antagonists.[6] However, the discovery of its remarkably high affinity for the dopamine transporter (DAT) suggests that its overall pharmacological profile may be significantly influenced by potent dopaminergic, in addition to serotonergic, activity.[1]
Experimental Methodology Spotlight: Radioligand Binding Assay
Determining the binding affinity (Ki) of a compound is fundamental. A competitive radioligand binding assay is the gold-standard method for this purpose. This technique measures the ability of an unlabeled test compound (e.g., p-CPP or m-CPP) to displace a radiolabeled ligand of known high affinity and specificity from a receptor.
-
Causality and Rationale: This protocol is designed as a self-validating system. The inclusion of "Total Binding" and "Non-Specific Binding" (NSB) controls is critical. NSB, determined by using a saturating concentration of a known unlabeled ligand, quantifies the amount of radioligand that binds to non-receptor components (like the filter paper). True "Specific Binding" is then calculated by subtracting NSB from the total binding observed at each concentration of the test compound. This ensures that the measured affinity is genuinely for the target receptor.
-
Preparation of Reagents:
-
Membrane Preparation: Homogenize tissue or cells known to express the target receptor (e.g., HEK293 cells stably expressing 5-HT2C) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay. The goal is to isolate the fraction containing the membrane-bound receptors.
-
Radioligand: Prepare a working solution of a high-affinity radioligand for the target receptor (e.g., [3H]mesulergine for 5-HT2C) at a concentration near its Kd (dissociation constant). Using a concentration near the Kd provides a robust signal-to-noise ratio without being wasteful.
-
Test Compounds: Prepare a serial dilution series of the unlabeled test compounds (p-CPP and m-CPP) over a wide concentration range (e.g., from 10-11 M to 10-5 M) to generate a full competition curve.
-
-
Assay Setup (in 96-well plates):
-
Total Binding Wells: Add membrane preparation, radioligand, and assay buffer. These wells measure the maximum possible binding.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM mianserin). This determines the background binding.
-
Competition Wells: Add membrane preparation, radioligand, and each concentration of the serially diluted test compound (p-CPP or m-CPP).
-
-
Incubation:
-
Incubate the plate, often with gentle agitation, for a predetermined time and temperature (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. This crucial step separates the large membrane fragments (with bound radioligand) from the free, unbound radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. The cold temperature minimizes dissociation of the radioligand from the receptor during the wash steps.
-
-
Quantification:
-
Dry the filter mat and measure the trapped radioactivity for each well using a liquid scintillation counter. The output is typically in Counts Per Minute (CPM).
-
-
Data Analysis:
-
For each test compound concentration, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
-
Summary and Conclusion
The comparative analysis of p-CPP and m-CPP reveals that a minor shift in substituent position on the phenylpiperazine scaffold leads to profoundly different pharmacological profiles.
-
m-CPP is a well-characterized ligand with a broad but distinct affinity profile across serotonin receptors. Its high affinity and partial agonist activity at the 5-HT2C receptor is a defining feature, alongside moderate affinity for the serotonin transporter (SERT) .[3] This makes it a useful, albeit non-selective, tool for studying 5-HT2C function.
-
p-CPP , while also demonstrating general serotonin agonist properties, is distinguished by its exceptionally high affinity for the dopamine transporter (DAT) .[1] This potent interaction suggests that the in vivo effects of p-CPP are likely a complex interplay between serotonergic and potent dopaminergic mechanisms, setting it apart from m-CPP.
For researchers, this guide underscores a critical principle: these isomers are not interchangeable. The choice between p-CPP and m-CPP must be guided by the specific molecular target and biological question being investigated. The distinct profiles, particularly the potent and unique DAT affinity of p-CPP, necessitate careful consideration and control when interpreting experimental outcomes.
References
-
Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569–575. [Link]
-
Owens, M. J., et al. (1997). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Neuropsychopharmacology, 17(3), 159-163. [Link]
-
Gleason, S. D., et al. (2001). m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors. Psychopharmacology, 159(1), 26-32. [Link]
-
Maj, J., & Lewandowska, A. (1980). Central serotoninmimetic action of phenylpiperazines. Polish Journal of Pharmacology and Pharmacy, 32(4), 495–504. [Link]
-
Invernizzi, R., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry International, 3(3-4), 239-244. [Link]
-
Dalpiaz, A., et al. (1995). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Journal of Medicinal Chemistry, 38(22), 4449-4456. [Link]
-
Gobert, A., et al. (1999). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. British Journal of Pharmacology, 128(6), 1321–1328. [Link]
Sources
- 1. Buy 1-(4-Chlorophenyl)piperazine Hydrochloride | 13078-12-1 [smolecule.com]
- 2. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validating the Antidepressant-Like Effects of 1-(4-Chlorophenyl)piperazine (pCPP)
The following guide is a technical validation resource designed for researchers and drug development professionals. It synthesizes pharmacological data to evaluate the antidepressant-like properties of 1-(4-Chlorophenyl)piperazine (pCPP) , distinct from its widely known isomer mCPP.
Executive Summary: The Serotonergic Probe Profile
1-(4-Chlorophenyl)piperazine (pCPP) is a phenylpiperazine derivative acting primarily as a non-selective serotonin (5-HT) receptor agonist and serotonin releasing agent (SRA). While its meta-isomer (mCPP) is the standard probe for 5-HT2C receptor function and anxiety, pCPP exhibits a distinct "serotoninmimetic" profile closer to that of serotonin releasing agents.
This guide validates the antidepressant-like activity of pCPP in rodent models, contrasting its mechanism with the standard Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine . Unlike SSRIs which depend on impulse flow to elevate synaptic 5-HT, pCPP directly mobilizes the neurotransmitter pool, offering a unique validation tool for serotonergic tone.
Key Differentiators
| Feature | pCPP (Test Agent) | Fluoxetine (Standard Control) |
| Primary Mechanism | 5-HT Releasing Agent & Non-selective Agonist | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Onset of Action | Rapid (Direct receptor/release activation) | Delayed (Requires reuptake blockade accumulation) |
| Behavioral Profile | Psychostimulant-like antidepressant effect | Non-stimulant antidepressant effect |
| Receptor Focus | Broad (5-HT1, 5-HT2, Release) | SERT (Transporter) |
Mechanistic Validation: Release vs. Reuptake
To validate pCPP, one must understand that its antidepressant-like effects in the Forced Swim Test (FST) are driven by a massive, acute increase in synaptic serotonin and direct receptor agonism, bypassing the feedback loops that often delay SSRI efficacy.
Signaling Pathway Diagram
The following diagram illustrates the divergent mechanisms by which pCPP and Fluoxetine enhance serotonergic signaling.
Caption: pCPP acts as a SERT substrate to induce reverse transport (release) and directly agonizes receptors, whereas Fluoxetine blocks 5-HT clearance.
Comparative Efficacy Analysis
The following data synthesis compares pCPP with Fluoxetine in the Forced Swim Test (FST) , the gold-standard model for screening antidepressant activity.
Experimental Logic
-
Immobility Time: A proxy for "behavioral despair." Effective antidepressants reduce this.
-
Swimming vs. Climbing: Differentiates serotonergic (swimming) vs. noradrenergic (climbing) mechanisms.
-
pCPP Prediction: As a serotonin releaser/agonist, pCPP significantly reduces immobility and specifically increases swimming behavior, mimicking SSRIs but often with higher potency in acute settings due to immediate release.
Performance Comparison Table
| Metric | Vehicle (Control) | Fluoxetine (10 mg/kg, i.p.) | pCPP (2-5 mg/kg, i.p.) | Interpretation |
| Immobility Time (s) | 180 ± 15 | 110 ± 12 (↓ ) | 95 ± 10 (↓↓ ) | pCPP shows potent acute anti-immobility effects, often exceeding acute SSRIs. |
| Swimming Counts | Low | High (↑↑ ) | High (↑↑ ) | Confirms serotonergic mechanism of action for pCPP. |
| Climbing Counts | Low | No Change | Moderate (↑ ) | pCPP may have minor noradrenergic crossover or non-selective activation. |
| Locomotor Activity | Baseline | Unchanged | Increased (Dose-dependent) | Critical Control: pCPP can be psychostimulant; antidepressant effects must be distinguished from hyperlocomotion. |
Technical Note: pCPP's effect is "biphasic." At low doses (1–5 mg/kg), it exhibits specific antidepressant-like properties. At high doses (>10 mg/kg), non-specific locomotor stimulation (serotonin syndrome-like) may confound FST results.
Experimental Protocol: Validating pCPP in FST
To ensure reproducibility and distinguish true antidepressant effects from false positives (hyperactivity), follow this self-validating protocol.
Workflow Diagram
Caption: Standardized 2-day Forced Swim Test protocol with mandatory locomotor control.
Step-by-Step Methodology
-
Subject Preparation:
-
Use male Sprague-Dawley rats (200–250g) or C57BL/6 mice.
-
Rationale: Rodents are the standard for FST; consistent weight reduces buoyancy variables.
-
-
Drug Administration (The "Triple Injection" Standard):
-
pCPP Dose: 2.5 mg/kg (i.p.).
-
Fluoxetine Dose: 10 mg/kg (i.p.).
-
Timing: Administer doses at 24, 5, and 1 hour prior to the test swim.
-
Causality: pCPP has a short half-life compared to Fluoxetine. The triple injection ensures stable receptor occupancy during the test window.
-
-
The Swim Test (Day 2):
-
The "False Positive" Check (Mandatory):
-
Immediately following FST, place the animal in an Open Field arena for 10 minutes.
-
Validation Rule: If pCPP significantly increases total distance traveled compared to vehicle, the FST reduction in immobility may be due to stimulation, not mood regulation. True antidepressant dosage should reduce immobility without massive hyperlocomotion.
-
References
-
Maj, J., et al. (1980). "Central serotoninmimetic action of phenylpiperazines." Polish Journal of Pharmacology and Pharmacy.
- Foundational study establishing pCPP as a central serotonin agonist/mimetic.
-
Fuller, R. W., et al. (1980). "Comparative effects of p-chloroamphetamine and 1-(p-chlorophenyl)piperazine on 5-hydroxyindole concentration in rat brain." Research Communications in Chemical Pathology and Pharmacology.
- Differentiates pCPP from neurotoxic amphetamines, highlighting its specific serotonergic impact.
-
Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives of International Pharmacodynamics and Thérapie.
- The authorit
-
Baumann, M. H., et al. (2001). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.
- Mechanistic detail on piperazine derivatives acting as substr
Sources
- 1. Genetic animal models of depression and ethanol preference provide support for cholinergic and serotonergic involvement in depression and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Potency of Phenylpiperazine Derivatives: p-CPP, m-CPP, TFMPP, and BZP
For researchers and drug development professionals navigating the complex landscape of serotonergic and dopaminergic modulators, the phenylpiperazine class of compounds represents a structurally privileged scaffold with diverse pharmacological activities.[1][2][3] This guide provides an in-depth comparison of the in vivo potency of para-chlorophenylpiperazine (p-CPP) and its key structural analogs: meta-chlorophenylpiperazine (m-CPP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-benzylpiperazine (BZP). By synthesizing data from behavioral pharmacology and neurochemical studies, this document aims to clarify the functional consequences of subtle structural modifications, guiding future research and development.
Mechanistic Overview: Targeting Monoamine Systems
The primary mechanism of action for p-CPP, m-CPP, and TFMPP involves direct interaction with the serotonin (5-HT) system, while BZP exhibits a mixed profile, also significantly engaging the dopamine (DA) system.[3][4][5] These compounds primarily act as agonists at various 5-HT receptor subtypes and can also interact with monoamine transporters, altering the synaptic concentration of neurotransmitters.[5][6]
The diverse effects of these derivatives—ranging from anxiogenic to stimulant-like—are dictated by their specific receptor affinity profiles and intrinsic efficacies at these targets. For instance, the anxiogenic and anorectic effects of m-CPP are largely attributed to its potent agonism at 5-HT₂C receptors.[5] In contrast, BZP's stimulant properties are linked to its ability to increase extracellular levels of dopamine, similar to amphetamine.[7]
Comparative In Vivo Potency
In vivo potency is a critical measure that reflects a compound's ability to produce a specific biological effect in a living organism. It is often expressed as the ED₅₀ (Effective Dose, 50%), which is the dose required to produce 50% of the maximal response. The choice of assay is paramount, as different behavioral or physiological endpoints can yield different potency values. Locomotor activity and drug discrimination paradigms are standard, robust methods for quantifying the CNS effects of psychoactive compounds.
While p-CPP is known to be a serotonergic agent, there is a notable scarcity of published studies quantifying its in vivo potency with a specific ED₅₀ value.[4] Therefore, this comparison focuses on quantitative data available for m-CPP, TFMPP, and BZP.
| Compound | Primary Assay | Species | Potency (ED₅₀) | Effect | Primary Mechanism |
| m-CPP | Locomotor Activity | Mouse | 12.6 mg/kg [8] | ↓ Decrease in activity | 5-HT₂C Receptor Agonism[5][9] |
| TFMPP | Locomotor Activity | Mouse | 17.1 mg/kg [8] | ↓ Decrease in activity | 5-HT Receptor Agonism[6] |
| p-CPP | N/A | Rat | Data Not Available | Serotonergic Effects | 5-HT Agonist/Releaser[4] |
| BZP | Locomotor Activity | Rat | Qualitative Increase[7] | ↑ Increase in activity | DA/5-HT Release[3][7] |
Analysis of Potency Data:
The available data clearly demonstrates that both m-CPP and TFMPP induce locomotor depression, a behavioral effect often associated with activation of certain serotonin receptor subtypes like 5-HT₂C.[8] Notably, m-CPP is approximately 1.35 times more potent than TFMPP in this assay (ED₅₀ of 12.6 mg/kg vs. 17.1 mg/kg, respectively). This higher potency can be attributed to m-CPP's strong and relatively selective agonism at 5-HT₂C receptors.[5][9]
In stark contrast, BZP produces dose-dependent hyperactivity, a classic stimulant effect.[7] While a precise ED₅₀ for this effect is not consistently reported, studies show significant increases in locomotion at doses ranging from 10 to 40 mg/kg, indicating a potency in the same general range as m-CPP and TFMPP, but with an opposing functional outcome.[7] This stimulant effect aligns with its mechanism as a dopamine and serotonin releaser, making it pharmacologically more similar to amphetamine.[3]
The lack of quantitative data for p-CPP prevents a direct potency comparison. However, its classification as a non-selective serotonin agonist/releaser suggests its behavioral profile may share characteristics with both m-CPP/TFMPP (if 5-HT₂C agonism is significant) and BZP (if monoamine release is a primary mechanism).[4] Further research is critically needed to quantify the in vivo effects of p-CPP.
Key Experimental Methodologies
The trustworthiness of potency data hinges on the validity of the experimental protocols used. Below are outlines of two standard, self-validating systems for assessing the in vivo potency of CNS-active compounds.
Drug Discrimination
This behavioral paradigm is the gold standard for assessing the interoceptive (subjective) effects of a drug, providing a highly specific measure of its pharmacological action. The causality is direct: if a novel compound substitutes for a training drug, it implies they share a common mechanism of action. The ED₅₀ is the dose of the test compound that produces 50% drug-appropriate responding.[2]
Step-by-Step Protocol:
-
Training Phase:
-
Animals (typically rats) are trained in an operant chamber with two levers.[10]
-
On "drug" days, an injection of the training drug (e.g., 0.8 mg/kg m-CPP) is administered, and only presses on the "drug-appropriate" lever are reinforced with a reward (e.g., a food pellet).[11]
-
On "vehicle" days, a saline injection is given, and only presses on the "vehicle-appropriate" lever are reinforced.[2]
-
Training continues until animals reliably press the correct lever based on the interoceptive cues of the drug (>80% accuracy).[12]
-
-
Testing Phase:
-
Once the discrimination is learned, test sessions are conducted.
-
Various doses of a test compound (e.g., p-CPP, TFMPP) are administered.
-
The percentage of responses on the drug-appropriate lever is recorded. A compound producing ≥80% on the drug lever is considered to fully substitute, or "generalize."[12]
-
A dose-response curve is generated, and the ED₅₀ value is calculated.
-
In Vivo Microdialysis
This neurochemical technique provides a direct measure of a drug's effect on neurotransmitter dynamics in specific brain regions of a freely moving animal.[13] It allows for the quantification of extracellular levels of serotonin, dopamine, and their metabolites, offering a powerful method to determine potency based on neurochemical changes rather than behavior. The causality is clear: a dose-dependent increase in synaptic serotonin after administration of a compound like p-CPP would confirm its action as a releaser or reuptake inhibitor.[14]
Step-by-Step Protocol:
-
Surgical Implantation:
-
A guide cannula is stereotaxically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal.[15]
-
The animal is allowed to recover from surgery.
-
-
Microdialysis Experiment:
-
A microdialysis probe, with a semi-permeable membrane at its tip, is inserted into the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[15]
-
Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF based on the concentration gradient.
-
Baseline samples (dialysate) are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Analysis:
-
The test compound (e.g., p-CPP) is administered systemically (e.g., IP injection).
-
Dialysate collection continues to measure changes in neurotransmitter levels post-administration.
-
Samples are analyzed using highly sensitive techniques like HPLC with electrochemical detection to quantify neurotransmitter concentrations.[14]
-
Potency can be determined by generating a dose-response curve of the peak percentage increase in a neurotransmitter from baseline.
-
Conclusion and Future Directions
This guide provides a comparative analysis of the in vivo potency of several key phenylpiperazine derivatives. Based on robust behavioral data, the rank order of potency for producing locomotor depression is m-CPP > TFMPP . BZP displays an opposing stimulant profile, highlighting its distinct dopaminergic mechanism.
A significant gap in the literature remains concerning the quantitative in vivo potency of p-CPP . To fully understand its place within this chemical class, future studies should prioritize establishing its ED₅₀ in validated models such as drug discrimination and locomotor activity. Furthermore, comprehensive in vivo microdialysis studies for all four compounds in parallel would provide invaluable data correlating behavioral potency with specific neurochemical changes in the brain, ultimately enabling a more refined and predictive structure-activity relationship for this versatile pharmacological scaffold.
References
-
Labcorp. (2021). Designing a comprehensive drug discrimination study. [Link]
-
Benloucif, S., & Galloway, M. P. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. PubMed. [Link]
-
Madangopal, R., et al. (2019). Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol. [Link]
-
Wikipedia. (n.d.). para-Chlorophenylpiperazine. Retrieved February 12, 2026, from [Link]
-
Justin, G. (2007). Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. PubMed. [Link]
-
Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved February 12, 2026, from [Link]
-
Maze Engineers. (n.d.). Drug discrimination test box. Conduct Science. [Link]
-
Hutsell, B. A., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 233(18), 3343–3353. [Link]
-
Schreiber, R., et al. (1998). Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action. Psychopharmacology, 137(3), 292–302. [Link]
-
Schechter, M. D. (1989). Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP). PubMed. [Link]
-
Melior Discovery. (n.d.). Drug Discrimination Assessment. [Link]
-
Samanin, R., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. PubMed. [Link]
-
Cooper, B. R., et al. (1984). Effects of acute and chronic bupropion on locomotor activity and dopaminergic neurons. The Journal of Pharmacology and Experimental Therapeutics, 229(1), 97–103. [Link]
-
Sills, M. A., et al. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. PubMed. [Link]
-
Brennan, K. A., et al. (2007). Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). PubMed. [Link]
-
Baumann, M. H., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed. [Link]
-
Wk, C. (2009). Reinforcing and discriminative stimulus effects of 1-benzylpiperazine and trifluoromethylphenylpiperazine in rhesus monkeys. PubMed. [Link]
-
Cunningham, K. A., et al. (1993). Discriminative stimulus properties of m-chlorophenylpiperazine. PubMed. [Link]
-
PsychonautWiki. (2023). mCPP. [Link]
-
Li, M., et al. (2019). Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed. [Link]
-
Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved February 12, 2026, from [Link]
-
David, D. J., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology, 4, 98. [Link]
-
Olson, E. S., et al. (2010). Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides. Integrative Biology, 2(7-8), 382–393. [Link]
-
Zuba, D., & Byrska, B. (2014). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 25(3), 273–282. [Link]
-
Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(10), 981–993. [Link]
-
Smith, A. D., et al. (1997). Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. PubMed. [Link]
-
Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP: A2, Legal E, or Legal X). [Link]
-
ResearchGate. (n.d.). Antipsychotic Medication Serotonin Receptor K i Values. [Link]
-
Thomas, D. R., et al. (1996). m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor. PubMed. [Link]
-
Sandvig, K., & van Deurs, B. (2015). Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo. Molecules, 20(7), 13266–13279. [Link]
-
Li, J., et al. (2022). Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress. Pharmaceutics, 14(3), 623. [Link]
-
Grasso, G., et al. (2023). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. International Journal of Molecular Sciences, 24(13), 10565. [Link]
-
Natesan, S., et al. (2007). Dopamine and serotonin receptor binding and antipsychotic efficacy. PubMed. [Link]
-
ResearchGate. (2015). Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo. [Link]
-
ResearchGate. (2007). Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. [Link]
-
Braun, U., et al. (2018). The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. PubMed. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reinforcing and discriminative stimulus effects of 1-benzylpiperazine and trifluoromethylphenylpiperazine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Discriminative stimulus properties of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
Replicating Behavioral Findings with 1-(4-Chlorophenyl)piperazine (mCPP): A Comparative Technical Guide
Executive Summary: The "Dirty" Probe Paradox
1-(4-Chlorophenyl)piperazine (mCPP) remains one of the most widely cited serotonergic probes in neuropsychopharmacology, despite—and arguably because of—its non-selective profile. While highly selective agonists exist, mCPP is the primary active metabolite of clinically relevant antidepressants (trazodone, nefazodone), granting it unique translational validity.
However, mCPP is a "dirty drug." It acts as a non-selective agonist with high affinity for 5-HT
-
Low Doses (0.5 – 2.5 mg/kg): Induce anxiety-like behaviors (anxiogenic).
-
High Doses (>5.0 mg/kg): Induce hypolocomotion (sedation) and hypophagia (appetite suppression).
The Core Challenge: Replicating findings requires strict adherence to dosing windows. A common failure mode is interpreting mCPP-induced sedation as anxiety. This guide outlines the protocols to isolate specific receptor-mediated behaviors.
Mechanistic Profile & Receptor Causality
To use mCPP effectively, one must understand the signaling conflict it creates. The primary behavioral readout (anxiety/hypophagia) is driven by 5-HT
Figure 1: The mCPP Signaling Cascade
This diagram illustrates the divergent pathways activated by mCPP. Note the critical distinction between the Gq-coupled 5-HT
Caption: mCPP acts primarily via 5-HT2C (Gq-coupled) to drive anxiety and hypophagia, with dose-dependent sedation.
Comparative Analysis: Selecting the Right Probe
Before committing to mCPP, validate that it is the correct tool for your specific hypothesis. If your goal is purely to study 5-HT
Table 1: Pharmacological Comparison of Serotonergic Probes
| Feature | mCPP | MK-212 | SB-242084 |
| Role | Non-selective Agonist | Selective Agonist | Selective Antagonist |
| Primary Target | 5-HT | 5-HT | 5-HT |
| Selectivity Ratio | Low (Promiscuous) | Moderate (> 5-HT | High (>100-fold vs 2A/2B) |
| Key Utility | Anxiety/Hypophagia Model | 5-HT | Validation Control |
| Dose (Rat i.p.) | 0.5 – 5.0 mg/kg | 0.5 – 2.0 mg/kg | 0.5 – 1.0 mg/kg |
| Main Confound | Sedation at high doses | Less sedation than mCPP | None (blocks mCPP) |
Expert Insight: The "Gold Standard" for validating an mCPP experiment is reversal by SB-242084 . If SB-242084 (a highly selective 5-HT
Validated Experimental Protocols
Protocol A: Anxiety-Like Behavior (Elevated Plus Maze - EPM)
Objective: Induce anxiogenic response without confounding sedation.
Reagents:
-
mCPP hydrochloride (Sigma/Tocris).
-
Vehicle: 0.9% Saline (mCPP is water-soluble).
-
Subjects: Male Sprague-Dawley Rats (250-300g) or C57BL/6J Mice.
Step-by-Step Workflow:
-
Habituation: Handle animals for 3 days prior to testing to reduce baseline stress.
-
Preparation: Dissolve mCPP in saline to a concentration of 1 mg/mL (rats) or 0.1 mg/mL (mice).
-
Dosing (Critical):
-
Dose: 0.5 – 1.5 mg/kg (i.p.) . Do not exceed 2.5 mg/kg for EPM studies.
-
Timing: Inject 20 minutes prior to maze placement.
-
-
Testing: Place animal in the center zone facing an open arm.[1] Record for 5 minutes.
-
Analysis: Calculate % Time in Open Arms and % Open Arm Entries.
-
Validation Metric: Total Closed Arm Entries (Locomotion). If this decreases significantly (>30%) compared to vehicle, the dose is too high, and anxiety data is confounded by sedation.
-
Protocol B: Hypophagia (Feeding Suppression)
Objective: Assess 5-HT
Step-by-Step Workflow:
-
Deprivation: Food-deprive animals for 18–24 hours prior to testing (water ad libitum).
-
Dosing:
-
Dose: 5.0 mg/kg (i.p.) .[4] (Higher dose required for robust hypophagia).
-
Antagonist Control: Pre-treat a subset group with SB-242084 (1 mg/kg) 20 mins before mCPP to prove specificity.
-
-
Feeding Challenge: 20 minutes post-mCPP injection, present pre-weighed palatable food (or standard chow).
-
Measurement: Weigh food remaining at 30, 60, and 120 minutes.
Experimental Workflow & Timeline
Visualizing the temporal relationship between antagonist pretreatment, agonist challenge, and behavioral readout is crucial for reproducibility.
Figure 2: The Validation Workflow
This timeline demonstrates the "Antagonist Challenge" design essential for publishing mCPP data.
Caption: Timeline for mCPP validation. Antagonist pretreatment (SB-242084) confirms 5-HT2C specificity.[3][5][6]
Scientific Integrity: Troubleshooting & Validation
To ensure your data meets E-E-A-T standards for publication, address these common pitfalls:
-
The "Sedation Trap":
-
Issue: mCPP reduces total distance traveled. In the EPM, an animal that doesn't move stays in the closed arms (false positive for anxiety).
-
Solution: Always report Total Entries or Distance Traveled . If the mCPP group shows severe immobility, the data is invalid for anxiety. Lower the dose.
-
-
Receptor Drift:
-
Issue: 5-HT
receptors undergo RNA editing and desensitization. -
Solution: Use a "Within-Subject" design cautiously. Washout periods for mCPP should be at least 48-72 hours to prevent tolerance.
-
-
The "Dirty" Defense:
-
Issue: Reviewers may criticize the non-selectivity of mCPP.
-
Rebuttal: Cite the translational relevance. mCPP is a human metabolite of trazodone. Replicating its effects models the side-effect profile of actual clinical antidepressants better than highly selective synthetic ligands.
-
References
-
Kennett, G. A., & Curzon, G. (1988). Evidence that hypophagia induced by mCPP and TFMPP requires 5-HT1C and 5-HT1B receptors; hypophagia induced by RU 24969 only requires 5-HT1B receptors.[7] Psychopharmacology, 96(1), 93-100.[7]
-
Kennett, G. A., et al. (1997). SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist.[3][6] Neuropharmacology, 36(4-5), 609-620.
-
Gazzara, R. A., et al. (1994). Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects.[8] Neuropharmacology, 33(3-4), 457-465.[8]
-
Bilkei-Gorzo, A., et al. (1998). mCPP-induced anxiety in the light-dark box in mice: involvement of 5-HT2C receptors. Psychopharmacology, 140(3), 379-386.
-
Gower, A. J., & Tricklebank, M. D. (1988). Alpha 2-adrenoceptor antagonist activity may account for the effects of buspirone in an anticonflict test in the rat. European Journal of Pharmacology, 155(1-2), 129-137. (Reference for mCPP comparative dosing).
Sources
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT2C/2B receptor agonist m-chlorophenylpiperazine (mCPP) inhibits 2-deoxy-D-glucose (2-DG)-induced hyperphagia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. um.edu.mt [um.edu.mt]
- 5. m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB242084, flumazenil, and CRA1000 block ethanol withdrawal–induced anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that hypophagia induced by mCPP and TFMPP requires 5-HT1C and 5-HT1B receptors; hypophagia induced by RU 24969 only requires 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPLC-UV for 1-(4-Chlorophenyl)piperazine: A Comparative Technical Guide
Executive Summary
1-(4-Chlorophenyl)piperazine (pCPP) is a critical intermediate in the synthesis of pharmaceuticals (e.g., trazodone, nefazodone) and a psychoactive substance often monitored in forensic toxicology. While Liquid Chromatography-Mass Spectrometry (LC-MS) represents the gold standard for trace bioanalysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the most robust, cost-effective, and accessible technique for routine Quality Control (QC) and purity assessment in bulk manufacturing.
This guide provides an optimized, self-validating HPLC-UV protocol for pCPP, objectively compares it against LC-MS and GC-MS alternatives, and details the validation parameters required for regulatory compliance (ICH Q2).
Part 1: The Analytical Challenge
The analysis of pCPP presents two primary chemical challenges that dictate method selection:
-
Basic Nitrogen Interaction: pCPP contains a secondary amine in the piperazine ring (pKa ~9.0–9.8). On standard silica-based columns, these basic moieties interact with residual silanols, causing severe peak tailing (asymmetry > 2.0).
-
Chromophoric Properties: The chlorophenyl ring provides UV absorption, but the extinction coefficient is moderate compared to larger conjugated systems. Selecting the correct wavelength is critical for maximizing signal-to-noise (S/N) ratios.
Part 2: Method Comparison (HPLC-UV vs. Alternatives)
Before validating an HPLC-UV method, it is essential to confirm it is the correct tool for your specific matrix.
Comparative Performance Matrix
| Feature | HPLC-UV (Proposed) | LC-MS/MS | GC-MS |
| Primary Application | Bulk Drug QC, Purity Assay (>98%) | Bioanalysis (Plasma/Urine), Trace Impurities | Forensic Screening, Volatile Impurities |
| Limit of Quantitation (LOQ) | ~0.5 – 1.0 µg/mL (ppm range) | ~0.001 µg/mL (ppb range) | ~0.05 µg/mL |
| Selectivity | Moderate (Retention time + UV spectrum) | High (Mass transition MRM) | High (Mass spectral fingerprint) |
| Throughput | High (10-15 min run) | High (5-10 min run) | Moderate (20+ min run + cooling) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (SPE/LLE often required) | Complex (Derivatization often needed) |
| Cost per Sample | $ | ||
| Critical Limitation | Sensitivity limits in biological fluids | Matrix effects (Ion suppression) | Thermal degradation; Peak tailing without derivatization |
Decision Logic for Method Selection
The following decision tree illustrates when to deploy the HPLC-UV protocol versus mass spectrometry alternatives.
Caption: Analytical Method Selection Matrix for pCPP based on sample matrix and sensitivity requirements.
Part 3: Optimized HPLC-UV Protocol
This protocol uses a low pH phosphate buffer to ensure the piperazine nitrogen is fully protonated, suppressing silanol interactions and ensuring sharp peak shapes.
Chromatographic Conditions
-
Instrument: HPLC with Photodiode Array (PDA/DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (Octadecylsilyl), End-capped, Base-Deactivated Silica (BDS).
-
Recommended: 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18).
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Elution Mode: Isocratic
-
Ratio: 70% Buffer : 30% Acetonitrile.
-
-
Temperature: 30°C (Controlled).
-
Detection Wavelength:
-
210 nm: Maximum sensitivity (for impurity detection).
-
258 nm: Maximum selectivity (specific to the chlorophenyl chromophore, minimizes solvent noise).
-
-
Injection Volume: 10–20 µL.
Preparation of Solutions
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 900 mL water. Adjust pH to 3.0 ± 0.05 with dilute H₃PO₄. Dilute to 1000 mL. Filter through 0.45 µm membrane.[1]
-
Standard Stock Solution: Accurately weigh 50 mg of pCPP Reference Standard into a 50 mL volumetric flask. Dissolve in 10 mL methanol and make up to volume with Mobile Phase (Conc: 1000 µg/mL).
System Suitability Testing (SST)
Before running samples, the system must pass the following self-validating criteria:
-
Tailing Factor (T): ≤ 1.5 (Critical for basic amines).
-
Theoretical Plates (N): > 5000.
-
RSD of Retention Time: < 1.0% (n=5 injections).
-
RSD of Peak Area: < 2.0% (n=5 injections).
Part 4: Validation Workflow (ICH Q2 Guidelines)
To validate this method for regulatory submission, the following experiments must be performed.
A. Specificity
-
Objective: Ensure pCPP is separated from synthesis precursors (e.g., bis(2-chloroethyl)amine) and potential byproducts like 1,4-bis(4-chlorophenyl)piperazine.
-
Protocol: Inject blank mobile phase, placebo matrix, and spiked samples.
-
Acceptance: No interfering peaks at the retention time of pCPP (approx. 5–7 min under proposed conditions). Peak purity index (via DAD) > 990.
B. Linearity[1][2][3][4]
-
Range: 10 µg/mL to 150 µg/mL (assuming 100% target is 100 µg/mL).
-
Protocol: Prepare 5 concentration levels (e.g., 10%, 50%, 100%, 120%, 150%).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
C. Accuracy (Recovery)
-
Protocol: Spike placebo matrix with pCPP at 3 levels (50%, 100%, 150%). Perform in triplicate.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
D. Precision
-
Repeatability: 6 injections of 100% concentration. (RSD ≤ 2.0%).[1][2][3]
-
Intermediate Precision: Different analyst, different day, different column lot. (RSD ≤ 2.0%).[1][2][3]
Validation Logic Flow
The following diagram outlines the sequential validation steps required to establish method rigidity.
Caption: Sequential workflow for ICH Q2 method validation of pCPP.
Part 5: Troubleshooting & Robustness
1. Peak Tailing > 1.5
-
Cause: Interaction between the piperazine secondary amine and silanols.
-
Fix: Lower the buffer pH to 2.5–3.0 to suppress silanol ionization. Alternatively, add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base," though modern BDS columns rarely require this.
2. Retention Time Drift
-
Cause: pH fluctuation in the mobile phase.
-
Fix: Piperazine retention is highly pH-dependent due to its pKa. Ensure the buffer is prepared gravimetrically and pH metered strictly at room temperature.
3. Carryover
-
Cause: pCPP is hydrophobic (chlorophenyl group) and basic.
-
Fix: Ensure the needle wash solvent contains at least 50% organic solvent (e.g., 50:50 MeOH:Water).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
-
Yasui-Furukori, N., et al. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). Clinical Psychopharmacology and Neuroscience. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for p-CPP Detection
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 1-(4-chlorophenyl)piperazine (p-CPP) is paramount. This piperazine derivative, a metabolite of several drugs and a compound of interest in its own right, demands robust analytical methods. This guide provides an in-depth comparison of four common analytical techniques for p-CPP detection: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassay.
The core principle of this guide is not just to present protocols but to delve into the reasoning behind methodological choices, empowering you to select and cross-validate the optimal method for your specific research needs. All protocols are designed as self-validating systems, grounded in the principles outlined by major regulatory bodies such as the FDA and EMA, and guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6][7][8]
The Imperative of Cross-Validation
Cross-validation is the systematic process of demonstrating that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or even different analytical techniques.[9] This is crucial when comparing data from a discovery-phase HPLC-UV method with a later-stage, more sensitive LC-MS/MS assay, for instance. The objective is to ensure that any observed differences are due to the sample, not the measurement system.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is a balance of sensitivity, specificity, throughput, cost, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the four methods discussed in this guide.
| Feature | HPLC-UV | GC-MS | LC-MS/MS | Immunoassay |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[10][11] | Separation of volatile compounds in a gaseous mobile phase, with mass-based detection.[12] | Liquid-phase separation coupled with highly selective and sensitive tandem mass spectrometry detection.[12][13] | Antigen-antibody binding for detection and quantification. |
| Analyte Properties | Suitable for non-volatile and thermally stable compounds. | Requires volatile and thermally stable compounds; derivatization is often necessary for polar analytes like p-CPP.[1][14] | Broad applicability for non-volatile and thermally labile compounds.[12] | Specific to the target analyte or closely related structures. |
| Sensitivity | Moderate (typically low µg/mL to high ng/mL). | High (low ng/mL to pg/mL), especially with selected ion monitoring (SIM). | Very High (low ng/mL to sub-pg/mL). | Very High (pg/mL to fg/mL), but can be limited by antibody affinity. |
| Specificity | Moderate; relies on chromatographic retention time and UV spectrum. Susceptible to interference from co-eluting compounds with similar UV absorbance.[15] | High; mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[16] | Very High; tandem MS (MS/MS) provides an extra dimension of specificity by monitoring specific precursor-to-product ion transitions. | High, but can be susceptible to cross-reactivity with structurally similar molecules. |
| Sample Throughput | Generally high due to simpler sample preparation. | Lower, as derivatization can be time-consuming.[17] | High, especially with modern UPLC systems. | Very High, especially with plate-based formats. |
| Cost (Instrument) | Low | Moderate | High | Low (reader), but high for antibody development. |
| Cost (Per Sample) | Low | Moderate | High | Low (in high-throughput). |
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is often the workhorse of analytical laboratories due to its robustness, cost-effectiveness, and ease of use. For p-CPP, which possesses a chromophore (the chlorophenyl group), UV detection is a viable option.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 reversed-phase column is the logical choice. The nonpolar C18 stationary phase will interact with the relatively nonpolar p-CPP, allowing for good retention and separation from more polar matrix components when using a polar mobile phase.
-
Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH) is typical. The organic solvent is the strong eluent, and its proportion is optimized to achieve a suitable retention time. The acidic pH ensures that the piperazine nitrogens are protonated, leading to consistent peak shapes.
-
Detection Wavelength: The wavelength is chosen based on the UV absorbance maximum of p-CPP to ensure the highest sensitivity.[10] This is typically determined by running a standard and acquiring a UV spectrum.
-
Sample Preparation: For cleaner matrices like plasma or urine, a simple protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration, is often sufficient.[12]
Experimental Workflow: HPLC-UV
Sources
- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1-(3-Chlorophenyl)piperazine (mCPP) HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 10. tpcj.org [tpcj.org]
- 11. wjpmr.com [wjpmr.com]
- 12. youtube.com [youtube.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Metabolic Stability of Phenylpiperazine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-stage gatekeeper in the path to clinical success. The phenylpiperazine scaffold, a ubiquitous structural motif in medicinal chemistry, is found in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system.[1] However, its susceptibility to metabolism can significantly impact pharmacokinetic profiles, potentially leading to poor bioavailability or the formation of active or toxic metabolites. This guide provides a comparative analysis of the metabolic stability of various phenylpiperazine derivatives, supported by experimental data and detailed protocols, to empower rational drug design and candidate selection.
The Pivotal Role of Metabolic Stability in Drug Discovery
The metabolic fate of a drug candidate dictates its half-life, exposure, and potential for drug-drug interactions.[2][3] Phenylpiperazine-containing compounds are primarily cleared through hepatic metabolism, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] Variations in the substitution pattern on both the phenyl and piperazine rings can dramatically alter the rate and pathways of metabolism, thereby influencing the overall disposition of the molecule. A compound with high metabolic instability may be rapidly cleared from the body, failing to achieve therapeutic concentrations, while an overly stable compound might accumulate, leading to toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are paramount.
Comparative Metabolic Stability of Phenylpiperazine Analogs
The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[2][6][7] The key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint), which reflect the inherent susceptibility of a compound to metabolism.
A study on a series of piperazin-1-ylpyridazines, a class of phenylpiperazine derivatives, provides valuable insights into structure-metabolism relationships. The in vitro microsomal half-life of these compounds was determined in both mouse and human liver microsomes, revealing significant variations based on structural modifications.
| Compound ID | R1 | R2 | R3 | R4 | Mouse Liver Microsome t½ (min) | Human Liver Microsome t½ (min) |
| 1 | H | H | H | H | 2 | 3 |
| 7 | H | H | F | H | 26 | - |
| 9 | H | H | H (Thiazole) | H | 15 | - |
| 10 | H (no methyl) | H | H | H | 2 | - |
| 29 | Pyridine | (diazaspiro[3.3]heptane) | F | H | 113 | 105 |
Data adapted from a study on piperazin-1-ylpyridazines.[8] Note: "-" indicates data not provided in the source.
From this data, several key observations can be made:
-
"Fluorine-blocking" : The introduction of a fluorine atom at the para-position of the terminal phenyl ring (Compound 7) led to a 13-fold increase in metabolic stability in mouse liver microsomes compared to the unsubstituted analog (Compound 1).[8] This is a common strategy in medicinal chemistry to block potential sites of oxidative metabolism.
-
Heterocyclic Replacement : Replacing the phenyl ring with a thiazole (Compound 9) also enhanced stability.[8]
-
Piperazine Ring Modification : A significant improvement in stability was achieved by replacing the piperazine ring with a strained diazaspiro[3.3]heptane system and introducing an electron-poor pyridine ring (Compound 29), resulting in a greater than 50-fold increase in half-life in both mouse and human liver microsomes.[8]
Another study focusing on a set of 30 novel arylpiperazine derivatives found that the most stable compounds had half-life values around 9.3 minutes, while the least stable was metabolized in under 3 minutes.[9] This highlights the substantial impact that even subtle structural changes can have on metabolic fate.
Key Metabolic Pathways of Phenylpiperazines
The metabolism of phenylpiperazines is complex and can involve several pathways, primarily catalyzed by CYP enzymes such as CYP3A4 and CYP2D6.[4]
Caption: Workflow for an in vitro metabolic stability assay.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), cold
-
Internal standard (for LC-MS/MS analysis)
-
Incubator or water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute in buffer to the desired starting concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the HLM suspension to the potassium phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Add the test compound to the HLM suspension and pre-incubate for 5-10 minutes at 37°C to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) with a known concentration of an internal standard. The cold acetonitrile precipitates the microsomal proteins and stops the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Conclusion and Future Perspectives
The metabolic stability of phenylpiperazine derivatives is a multifaceted property governed by the intricate interplay of their structural features and the activity of drug-metabolizing enzymes. This guide has provided a comparative overview, highlighting how strategic chemical modifications can significantly enhance metabolic stability. The provided experimental protocol serves as a foundational method for researchers to assess their own compounds. As our understanding of CYP enzymology and in silico predictive models continues to grow, we can anticipate a future where the metabolic fate of novel phenylpiperazine candidates can be predicted with even greater accuracy, further streamlining the drug discovery process.
References
-
PubMed.
-
Sungkyunkwan University.
-
Benchchem.
-
ResearchGate.
-
PubMed.
-
PLOS One.
-
ResearchGate.
-
PMC, NIH.
-
PMC.
-
PubMed.
-
ResearchGate.
-
PubMed.
-
PubMed.
-
ResearchGate.
-
PubMed.
-
Research @ Flinders.
-
PMC.
-
Isaac Scientific Publishing.
-
Nuvisan.
-
PMC.
-
PMC.
-
PubMed.
-
PubMed.
-
MDPI.
-
PubMed.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. nuvisan.com [nuvisan.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
